1-Methyl-1H-imidazole-2-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methylimidazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c1-8-3-2-7-5(8)4-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHMRVLSRIYKKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449472 | |
| Record name | 1-Methyl-1H-imidazole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45515-45-5 | |
| Record name | 1-Methyl-1H-imidazole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-imidazole-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-imidazole-2-carbonitrile from Imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for producing 1-Methyl-1H-imidazole-2-carbonitrile, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, imidazole. The synthesis is a two-step process involving the methylation of the imidazole ring followed by a regioselective cyanation at the C2 position. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and reaction mechanisms.
Synthetic Strategy Overview
The synthesis of this compound from imidazole is efficiently achieved in two sequential steps:
-
N-Methylation of Imidazole: The first step involves the methylation of the imidazole nitrogen to yield 1-methylimidazole. Various methylating agents can be employed, with methyl iodide being a common and effective choice for laboratory-scale synthesis.
-
C2-Cyanation of 1-Methylimidazole: The subsequent step is the introduction of a nitrile group at the C2 position of the 1-methylimidazole ring. This can be accomplished using a cyanating agent such as cyanogen chloride in the presence of a base.
This guide will provide detailed experimental procedures for a representative method for each of these steps.
Experimental Protocols
Step 1: Synthesis of 1-Methylimidazole from Imidazole
This protocol details the N-methylation of imidazole using methyl iodide and sodium hydroxide.
Reaction Scheme:
Materials:
-
Imidazole
-
Methyl iodide (CH₃I)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (for extraction)
-
Brine solution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir plate
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imidazole (1.0 eq) in ethanol.
-
Base Addition: To the stirring solution, add powdered sodium hydroxide (2.0 eq). Stir the mixture until the base is completely dissolved.
-
Methylation: Carefully add methyl iodide (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain crude 1-methylimidazole.
-
Purification: The crude product can be purified by vacuum distillation to yield pure 1-methylimidazole.
Step 2: Synthesis of this compound from 1-Methylimidazole
This protocol is adapted from the synthesis of 1-(phenylmethyl)-1H-imidazole-2-carbonitrile and is expected to be effective for the methylation analogue. It utilizes cyanogen chloride as the cyanating agent. Caution: Cyanogen chloride is a highly toxic and volatile substance and should only be handled in a well-ventilated fume hood with appropriate personal protective equipment.
Reaction Scheme:
Materials:
-
1-Methylimidazole
-
Cyanogen chloride (ClCN)
-
Triethylamine ((C₂H₅)₃N)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Multi-neck round-bottom flask
-
Magnetic stirrer and stir plate
-
Gas inlet tube
-
Thermometer
-
Septum
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Kugelrohr distillation apparatus (or similar for vacuum distillation)
Procedure:
-
Reaction Setup: In a multi-neck round-bottom flask equipped with a magnetic stirrer, gas inlet tube, thermometer, and septum, place anhydrous acetonitrile. Bubble cyanogen chloride (2.5 eq) into the acetonitrile while cooling the flask in an ice bath to manage the mild exotherm.
-
Addition of 1-Methylimidazole: To the cooled solution, add a solution of 1-methylimidazole (1.0 eq) in anhydrous acetonitrile via syringe.
-
Formation of Intermediate: A color change and the formation of a crystalline solid may be observed. Stir the slurry for 1 hour in the ice bath.
-
Base Addition: While maintaining the temperature below 0°C, add triethylamine (2.5 eq) dropwise at a rate that prevents a significant temperature increase.
-
Reaction: Stir the mixture for 1 hour, allowing it to warm to room temperature.
-
Work-up: Pour the reaction mixture into a saturated aqueous sodium bicarbonate solution and extract with diethyl ether (3 x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation (e.g., Kugelrohr distillation) to obtain this compound.
Data Presentation
The following tables summarize the quantitative data for the described synthetic steps.
Table 1: Quantitative Data for the Synthesis of 1-Methylimidazole
| Parameter | Value | Reference |
| Starting Material | Imidazole | - |
| Reagents | Methyl iodide, Sodium hydroxide, Ethanol | - |
| Reaction Time | 2-4 hours | General laboratory procedure |
| Reaction Temperature | Room Temperature | General laboratory procedure |
| Yield | High | General laboratory procedure |
| Purification Method | Vacuum distillation | General laboratory procedure |
Table 2: Quantitative Data for the Synthesis of this compound
| Parameter | Value (based on analogue) | Reference |
| Starting Material | 1-Methylimidazole | - |
| Reagents | Cyanogen chloride, Triethylamine, Acetonitrile | Adapted from 1-benzylimidazole synthesis |
| Reaction Time | ~2 hours | Adapted from 1-benzylimidazole synthesis |
| Reaction Temperature | 0°C to Room Temperature | Adapted from 1-benzylimidazole synthesis |
| Yield | Expected to be high (e.g., ~83%) | Based on 1-benzylimidazole synthesis |
| Purification Method | Vacuum distillation | Adapted from 1-benzylimidazole synthesis |
Table 3: Characterization Data for this compound
| Analysis | Data |
| Molecular Formula | C₅H₅N₃ |
| Molecular Weight | 107.11 g/mol |
| Appearance | Colorless liquid or low-melting solid |
| ¹H NMR | Predicted chemical shifts (ppm): δ ~7.2-7.0 (2H, d, imidazole ring protons), ~3.8 (3H, s, N-CH₃) |
| ¹³C NMR | Predicted chemical shifts (ppm): δ ~140-120 (imidazole ring carbons), ~115 (nitrile carbon), ~35 (N-CH₃ carbon) |
| IR (Infrared) | Characteristic absorption for C≡N stretch around 2220-2260 cm⁻¹ |
| MS (Mass Spec) | [M]+ at m/z = 107 |
Note: The NMR data is predicted and should be confirmed by experimental analysis.
Mandatory Visualizations
Diagrams of Synthetic Workflow and Reaction Mechanisms
The following diagrams, generated using the DOT language, illustrate the key processes in the synthesis of this compound.
Caption: Overall synthetic workflow for the preparation of this compound from imidazole.
Caption: Reaction mechanism for the N-methylation of imidazole.
Caption: Proposed mechanism for the C2-cyanation of 1-methylimidazole.
This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are encouraged to adapt and optimize these procedures based on their specific laboratory conditions and scale requirements, always adhering to strict safety protocols, especially when handling hazardous reagents like cyanogen chloride.
1-Methyl-1H-imidazole-2-carbonitrile CAS number and properties
CAS Number: 45515-45-5
For research use only. Not intended for diagnostic or therapeutic use.
This technical guide provides a comprehensive overview of 1-Methyl-1H-imidazole-2-carbonitrile, including its chemical properties, a proposed synthesis pathway, and safety information. Due to the limited availability of published experimental data for this specific compound, this guide also includes detailed information on its key precursor, 1-methylimidazole, to support researchers in its synthesis and handling.
Chemical Properties and Data
This compound is a specialty chemical used as an intermediate in organic synthesis, particularly for the development of pharmaceuticals and dyes.[1] It is a white to yellowish crystalline solid.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 45515-45-5 | [1] |
| Molecular Formula | C₅H₅N₃ | [1] |
| Molecular Weight | 107.11 g/mol | [1] |
| Appearance | White to yellowish solid crystal | [1] |
| Boiling Point | 65-70 °C @ 0.4 Torr | [1] |
| Density | 1.12 ± 0.1 g/cm³ | [1] |
| Flash Point | 96.2 ± 22.6 °C | [1] |
| Refractive Index | 1.579 | [1] |
| Storage Temperature | 2-8 °C | [1] |
Synthesis and Experimental Protocols
A general synthesis strategy involves the methylation of imidazole to form 1-methylimidazole, followed by a cyanation step to introduce the nitrile group at the C2 position.[1]
Synthesis of 1-Methylimidazole (Precursor)
1-methylimidazole is a commercially available colorless liquid that serves as the key precursor. It can be synthesized in the laboratory via the acid-catalyzed methylation of imidazole with methanol or by the Radziszewski reaction.
Experimental Protocol: Alkylation of Imidazole
A common laboratory-scale synthesis involves the deprotonation of imidazole followed by methylation.
-
Deprotonation: Imidazole is treated with a strong base, such as sodium hydride, in an anhydrous solvent like THF to form the sodium salt.
-
Methylation: A methylating agent, such as methyl iodide or dimethyl sulfate, is added to the solution of the imidazole salt.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified by distillation.
Below is a logical workflow for the synthesis of the 1-methylimidazole precursor.
Caption: Synthesis workflow for 1-methylimidazole precursor.
Proposed Synthesis of this compound
Therefore, a multi-step approach may be required, potentially involving the introduction of a leaving group at the C2 position followed by nucleophilic substitution with a cyanide salt.
Hypothetical Experimental Protocol:
-
Activation of C2 Position: 1-methylimidazole could be treated with a strong base (e.g., n-butyllithium) at low temperature to deprotonate the C2 position, forming a highly reactive lithiated intermediate.
-
Cyanation: An electrophilic cyanating agent, such as tosyl cyanide or N-cyanobenzotriazole, would then be added to the reaction mixture to introduce the nitrile group.[3]
-
Quenching and Purification: The reaction would be carefully quenched, followed by an aqueous work-up, extraction with an organic solvent, and purification of the crude product, likely via column chromatography or distillation under reduced pressure.
The following diagram illustrates this proposed, hypothetical workflow.
Caption: Hypothetical workflow for the synthesis of the target compound.
Spectroscopic and Analytical Data
Verified spectroscopic data for this compound is not widely available. For characterization purposes, researchers should expect signals consistent with the proposed structure. Below are the known spectroscopic data for the precursor, 1-methylimidazole.
Table 2: Spectroscopic Data for 1-Methylimidazole (Precursor)
| Data Type | Key Features |
| ¹H NMR | Signals for the methyl group and three imidazole ring protons.[4] |
| ¹³C NMR | Signals for the methyl carbon and three imidazole ring carbons.[4] |
| FT-IR (neat) | Characteristic peaks for C-H and C-N stretching and ring vibrations.[5] |
| Mass Spec (EI) | Molecular ion (M⁺) at m/z = 82, with characteristic fragmentation patterns.[6] |
Biological Activity
There is no specific information in the available literature regarding the biological activity or implication in signaling pathways for this compound. The broader class of imidazole-containing compounds is known to exhibit a wide range of biological activities, and as such, this molecule may be of interest for screening in various biological assays.
Safety and Handling
Specific GHS/CLP safety data for this compound is not established. It should be handled with care as an organic compound that may be irritating to the eyes, skin, and respiratory system.[1] The safety data for the precursor, 1-methylimidazole, and the isomeric 1-Methyl-1H-imidazole-5-carbonitrile provide a useful reference for handling procedures.
Table 3: GHS Hazard Information for Related Compounds
| Compound | GHS Pictograms | Signal Word | Hazard Statements |
| 1-Methylimidazole | GHS05, GHS07 | Danger | H302: Harmful if swallowed. H311: Toxic in contact with skin. H314: Causes severe skin burns and eye damage.[7][8] |
| 1-Methyl-1H-imidazole-5-carbonitrile | GHS07 | Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[9] |
Handling Recommendations:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Keep away from heat, sparks, and open flames.[1]
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
-
If swallowed, rinse mouth and do not induce vomiting; seek immediate medical attention.[7]
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization, and crystal structure of hexakis(1-methyl-1H-imidazole-κN3)zinc(II) dinitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Imidazole, 1-methyl- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemos.de [chemos.de]
- 8. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 9. fishersci.co.uk [fishersci.co.uk]
Spectroscopic Profile of 1-Methyl-1H-imidazole-2-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1-Methyl-1H-imidazole-2-carbonitrile. Due to the limited availability of complete, experimentally verified public data for this specific molecule, this document consolidates available information for structurally related compounds and predicted values to offer a robust analytical profile. This guide is intended to support researchers in the identification, characterization, and quality control of this compound in various research and development settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data points for this compound. It is important to note that where experimental data for the target molecule is unavailable, data from closely related compounds or predicted values are provided and clearly indicated.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| ¹H | ~7.2 - 7.5 | d | ~1-2 | H-4 |
| ¹H | ~7.0 - 7.3 | d | ~1-2 | H-5 |
| ¹H | ~3.8 - 4.0 | s | - | N-CH₃ |
| ¹³C | ~140 - 145 | - | - | C-2 |
| ¹³C | ~125 - 130 | - | - | C-4 |
| ¹³C | ~120 - 125 | - | - | C-5 |
| ¹³C | ~110 - 115 | - | - | CN |
| ¹³C | ~33 - 36 | - | - | N-CH₃ |
Note: The chemical shifts for the imidazole ring protons (H-4 and H-5) in related 1-methylimidazole derivatives typically appear in the range of 6.77-7.66 ppm.[1] The specific values for the 2-carbonitrile substituted compound are expected to be in the downfield end of this range due to the electron-withdrawing nature of the nitrile group. The ¹³C NMR chemical shifts are also estimations based on data from related imidazole structures. For instance, in other imidazole derivatives, the C5/C6 carbons resonate between 124.87-132.43 ppm.[1]
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C≡N (Nitrile) | 2220 - 2260 (sharp, medium intensity) |
| C=N (Imidazole Ring) | 1500 - 1650 |
| C-H (Aromatic/Heteroaromatic) | 3000 - 3150 |
| C-H (Aliphatic, N-CH₃) | 2850 - 3000 |
Note: The IR spectrum of a related compound, 1-methyl-1H-imidazole, shows characteristic peaks that can be used as a reference.[2] The most indicative peak for this compound would be the nitrile stretch.
Table 3: Mass Spectrometry (MS) Data
| Ionization Mode | Expected m/z | Fragmentation Pattern |
| Electron Ionization (EI) | M⁺: 107 | Loss of HCN (m/z 80), loss of CH₃CN (m/z 66) |
Note: The mass spectra of substituted imidazoles typically show a pronounced molecular ion peak.[3] The fragmentation patterns of nitrogen-containing heterocyclic compounds can be complex, but characteristic losses of small neutral molecules are common.[4][5]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited. These protocols are generalized for small organic molecules and should be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Weigh approximately 5-20 mg of the solid this compound.[6]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[6][7]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[6]
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[7]
-
The final solution height in the NMR tube should be approximately 4-5 cm.[6]
-
Cap the NMR tube securely.
-
-
Data Acquisition :
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.[6]
-
Shim the magnetic field to achieve homogeneity and optimal resolution.[6]
-
Acquire the ¹H NMR spectrum using an appropriate number of scans (typically 8-16 for a concentrated sample).
-
For ¹³C NMR, a higher number of scans will be necessary to achieve a good signal-to-noise ratio.
-
Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR).[7]
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Place a small amount (1-2 mg) of the crystalline this compound into an agate mortar.[8]
-
Add approximately 100-200 mg of dry potassium bromide (KBr) powder.[8]
-
Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.[8][9]
-
Transfer the powder into a pellet press die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.[8]
-
-
Data Acquisition :
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Preparation and Introduction :
-
For Electron Ionization (EI-MS), a small amount of the solid sample can be introduced directly into the ion source via a direct insertion probe.
-
Alternatively, the sample can be dissolved in a volatile organic solvent (e.g., methanol or acetonitrile) and introduced via a gas chromatograph (GC-MS) for separation and analysis.
-
-
Data Acquisition (EI-MS) :
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).
-
This causes ionization and fragmentation of the molecule.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: General experimental workflows for NMR, IR, and MS analysis.
Caption: Relationship between spectroscopic techniques and molecular information.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H-Imidazole, 1-methyl- [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. eng.uc.edu [eng.uc.edu]
An In-depth Technical Guide to 1-Methyl-1H-imidazole-2-carbonitrile: Discovery and History
This technical guide provides a comprehensive overview of 1-Methyl-1H-imidazole-2-carbonitrile, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details its discovery and historical context, physicochemical properties, and key experimental protocols.
Introduction
This compound, with the CAS number 45515-45-5, is a five-membered aromatic heterocycle containing two nitrogen atoms, one of which is methylated, and a nitrile functional group at the 2-position. The imidazole ring is a common scaffold in many biologically active molecules, and the introduction of a nitrile group offers a versatile handle for further chemical modifications, making it a valuable building block in medicinal chemistry and materials science.
Discovery and History
The precise first synthesis and discovery of this compound is not prominently documented in readily available scientific literature. However, the synthesis of the parent imidazole ring dates back to 1858 by Heinrich Debus. The development of methods for the functionalization of the imidazole ring has been an active area of research since.
The synthesis of 2-cyanoimidazoles gained significant interest with the discovery of their potential as intermediates in the synthesis of pharmaceuticals and agrochemicals. While a specific seminal publication for this compound is not apparent, its synthesis follows established principles of imidazole chemistry, namely the N-methylation of the imidazole ring and subsequent cyanation at the C2 position. A plausible synthetic pathway involves the initial preparation of 1-methylimidazole, a well-known compound, followed by a cyanation step. The direct cyanation of 1-substituted imidazoles at the 2-position can be challenging, and various methods have been explored for related compounds, including the use of cyanogen halides or the reaction of imidazole N-oxides with silyl cyanides.
Physicochemical and Spectroscopic Data
Detailed experimental data for this compound is not extensively reported. However, based on data from its isomers and related compounds, the following properties can be predicted. For comparison, selected properties of the isomeric 1-Methyl-1H-imidazole-5-carbonitrile are provided.
Table 1: Physicochemical Properties of 1-Methyl-1H-imidazole-carbonitrile Isomers
| Property | This compound (Predicted/Supplier Data) | 1-Methyl-1H-imidazole-5-carbonitrile (CAS 66121-66-2) |
| Molecular Formula | C5H5N3[1] | C5H5N3 |
| Molecular Weight | 107.11 g/mol [1] | 107.11 g/mol |
| Appearance | White to yellowish solid | - |
| Boiling Point | - | 65-70 °C (0.4 Torr)[1] |
| Density | - | 1.12 ± 0.1 g/cm³ (20 °C)[1] |
| Vapor Pressure | - | 0.000476 mmHg at 25°C[1] |
| Refractive Index | - | 1.579[1] |
Spectroscopic Data:
-
1H NMR: Signals corresponding to the methyl protons and the two protons on the imidazole ring. The chemical shifts would be influenced by the electron-withdrawing nature of the nitrile group.
-
13C NMR: Resonances for the methyl carbon, the three imidazole ring carbons, and the carbon of the nitrile group.
-
IR Spectroscopy: A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm-1.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 107.11.
Experimental Protocols
A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not explicitly available. However, a general two-step synthesis is the most probable route. The following represents a generalized experimental workflow based on established chemical principles for the synthesis of similar compounds.
Step 1: Synthesis of 1-Methylimidazole
The synthesis of the precursor, 1-methylimidazole, can be achieved through the methylation of imidazole.
Protocol: To a solution of imidazole in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), a base like sodium hydride is added portion-wise at 0 °C. After stirring, a methylating agent, for example, methyl iodide, is added, and the reaction is allowed to proceed at room temperature. The reaction is then quenched with water and the product is extracted with an organic solvent. The crude product is purified by distillation or column chromatography.
Step 2: Cyanation of 1-Methylimidazole to yield this compound
The introduction of a nitrile group at the C2 position of 1-methylimidazole is a key step. One potential method, adapted from the synthesis of analogous compounds, involves the use of a cyanating agent.
Hypothetical Protocol: A solution of 1-methylimidazole in a solvent like acetonitrile is treated with a suitable cyanating agent. The choice of the cyanating agent is critical to achieve substitution at the C2 position. For instance, the reaction of the corresponding 1-methylimidazole-N-oxide with trimethylsilyl cyanide in the presence of a base like triethylamine could be a viable route. The reaction mixture would be stirred under controlled temperature conditions. After completion, the reaction would be worked up by quenching, extraction, and purification by chromatography to isolate this compound.
Applications and Future Perspectives
While specific applications of this compound are not widely reported, its structural motifs suggest potential utility in several areas of research and development. The imidazole core is a key component of many pharmaceuticals, and the nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, or tetrazoles, which are important pharmacophores.
Given the importance of substituted imidazoles in drug discovery, particularly as kinase inhibitors and metalloproteinase inhibitors, this compound represents a promising starting material for the synthesis of novel therapeutic agents. Further research into its synthesis and reactivity is warranted to fully explore its potential in various scientific domains.
References
Theoretical and Computational Studies of 1-Methyl-1H-imidazole-2-carbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-1H-imidazole-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted imidazole, it possesses a unique electronic structure and potential for diverse chemical interactions, making it a valuable scaffold for the development of novel therapeutic agents and functional materials. Imidazole derivatives are known to exhibit a wide range of biological activities, including as anti-viral, antimicrobial, antifungal, and anti-tumor agents.[1] This technical guide provides a comprehensive overview of the theoretical and computational approaches to understanding the molecular properties of this compound, alongside detailed experimental protocols for its synthesis and characterization. The strategic functionalization of the imidazole ring allows for the fine-tuning of its physicochemical and biological properties.[2]
Introduction
The imidazole ring is a five-membered planar heterocycle with two nitrogen atoms, making it a versatile building block in medicinal chemistry.[2][3] The presence of the methyl group at the N1 position and a nitrile group at the C2 position in this compound significantly influences its electronic distribution, reactivity, and potential for intermolecular interactions. Computational studies, particularly those employing Density Functional Theory (DFT), are invaluable for elucidating the structural, electronic, and vibrational properties of such molecules, providing insights that complement experimental findings.[4] This guide will delve into the theoretical framework for studying this molecule, present expected quantitative data based on studies of similar compounds, and provide detailed methodologies for its synthesis and analysis.
Theoretical and Computational Studies
Computational chemistry provides powerful tools to predict and understand the behavior of molecules like this compound. These studies are crucial for rational drug design and the development of new materials.
Molecular Geometry Optimization
The first step in most computational studies is the optimization of the molecule's geometry to find its most stable conformation. This is typically performed using DFT methods, with the B3LYP functional and a 6-311G(d,p) basis set being a common choice for providing a good balance between accuracy and computational cost.[5]
Table 1: Predicted Geometric Parameters for this compound (Representative Data)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C2-C≡N | ~1.16 Å |
| C4=C5 | ~1.36 Å | |
| N1-C2 | ~1.38 Å | |
| N1-C5 | ~1.38 Å | |
| N1-CH₃ | ~1.47 Å | |
| Bond Angle | N1-C2-C≡N | ~178° |
| C4-C5-N1 | ~107° | |
| C2-N1-C5 | ~109° |
Note: These are representative values based on DFT calculations of similar imidazole derivatives. Actual values may vary.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[4]
Table 2: Predicted FMO Properties of this compound (Representative Data)
| Property | Predicted Value |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.2 eV |
| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV |
Note: These are representative values based on DFT calculations of similar imidazole derivatives.
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the charge distribution in a molecule, highlighting electrophilic and nucleophilic sites. For this compound, the nitrogen atom of the nitrile group and the N3 atom of the imidazole ring are expected to be regions of negative potential (nucleophilic), while the hydrogen atoms of the methyl group and the imidazole ring are regions of positive potential (electrophilic).
Vibrational Analysis
Computational vibrational analysis helps in the assignment of experimental FT-IR and Raman spectra. The calculated frequencies are often scaled to better match experimental values.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Representative Data)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C≡N | Stretching | ~2230 |
| C-H (Methyl) | Asymmetric Stretching | ~2950 |
| C-H (Methyl) | Symmetric Stretching | ~2870 |
| Imidazole Ring | C=N Stretching | ~1640 |
| Imidazole Ring | C-C Stretching | ~1590 |
| Imidazole Ring | N-H in-plane bending | ~1520 |
Note: These are representative values based on computational studies of similar imidazole derivatives.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the N-methylation of imidazole followed by cyanation at the C2 position. A plausible synthetic route is adapted from known procedures for similar compounds.[2]
Step 1: Synthesis of 1-Methylimidazole
-
To a solution of imidazole in a suitable solvent (e.g., acetonitrile or DMF), add a base such as sodium hydride or potassium carbonate.
-
Cool the mixture in an ice bath.
-
Add methyl iodide or dimethyl sulfate dropwise while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the 1-methylimidazole by distillation.
Step 2: Cyanation of 1-Methylimidazole
-
In a multi-necked flask equipped with a stirrer and under an inert atmosphere, dissolve 1-methylimidazole in acetonitrile and cool in an ice bath.
-
Bubble cyanogen chloride gas through the solution or add a solution of cyanogen bromide.
-
Add a base, such as triethylamine, dropwise while keeping the temperature below 0°C.
-
Stir the reaction mixture for 1-2 hours, allowing it to warm to room temperature.
-
Pour the mixture into a saturated aqueous solution of sodium bicarbonate and extract with an ether.
-
Dry the combined organic layers, evaporate the solvent, and purify the product by distillation or recrystallization.
A general workflow for the synthesis is depicted below:
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are essential for confirming the structure of the synthesized compound.
-
¹H NMR: Expected signals would include a singlet for the methyl protons, and two distinct signals for the protons on the imidazole ring.
-
¹³C NMR: Expected signals would include a peak for the methyl carbon, three peaks for the imidazole ring carbons, and a peak for the nitrile carbon.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS)
| Nucleus | Position | Predicted Chemical Shift (δ) |
| ¹H | N-CH₃ | ~3.7 |
| H4 | ~7.1 | |
| H5 | ~7.0 | |
| ¹³C | N-CH₃ | ~34 |
| C2 | ~128 | |
| C4 | ~129 | |
| C5 | ~122 | |
| C≡N | ~115 |
Note: These are representative values based on data for similar imidazole derivatives.
3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is used to identify the functional groups present in the molecule. The spectrum would be recorded using a KBr pellet or as a thin film. Key expected peaks are listed in Table 3.
Signaling Pathways and Biological Relevance
The imidazole scaffold is a key component in many biologically active molecules and drugs.[2] Its derivatives have been shown to interact with various biological targets, including enzymes and receptors. For instance, some imidazole-containing compounds act as inhibitors of kinases, which are crucial in cell signaling pathways. The diagram below illustrates a generalized kinase signaling pathway that could be a target for imidazole-based inhibitors.
Conclusion
This compound presents a promising scaffold for further investigation in drug discovery and materials science. The computational methods outlined in this guide provide a robust framework for predicting its molecular properties and guiding experimental work. The provided experimental protocols, adapted from established procedures for similar compounds, offer a starting point for the synthesis and characterization of this molecule. Further research, including the acquisition of specific experimental data for this compound, will be crucial for fully elucidating its potential applications.
References
An In-depth Technical Guide to the Reactivity and Functionalization of the Nitrile Group in 1-Methyl-1H-imidazole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical reactivity and functionalization pathways of the nitrile group in 1-Methyl-1H-imidazole-2-carbonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the imidazole ring and the synthetic utility of the nitrile moiety.[1] The electron-withdrawing nature of the imidazole ring is expected to influence the reactivity of the adjacent nitrile group.
Core Reactivity of the Nitrile Group
The nitrile group in this compound is a versatile functional handle that can undergo a variety of transformations, primarily centered around nucleophilic addition to the electrophilic carbon atom of the C≡N triple bond.[2][3] The primary reaction pathways include hydrolysis, reduction, cycloaddition, and addition of organometallic reagents.
Diagram of General Reactivity Pathways
References
An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution Reactions of 1-Methyl-1H-imidazole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the electrophilic and nucleophilic substitution reactions of 1-Methyl-1H-imidazole-2-carbonitrile. This versatile heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science. Understanding its reactivity is paramount for the strategic design and synthesis of novel molecules with desired properties. This document details the theoretical basis of its reactivity, outlines key experimental protocols, and presents available quantitative data.
Core Concepts: Reactivity of the this compound Scaffold
The reactivity of this compound is dictated by the interplay of the electron-rich imidazole ring and the electron-withdrawing nitrile group at the C2 position. The imidazole ring itself is an aromatic heterocycle with two nitrogen atoms, one pyrrole-like (N1) and one pyridine-like (N3). The lone pair of the pyrrole-like nitrogen participates in the aromatic sextet, rendering the ring electron-rich and susceptible to electrophilic attack. Conversely, the pyridine-like nitrogen and the cyano group at C2 deactivate the ring towards electrophiles, particularly at adjacent positions.
The C2 position is the most electron-deficient and acidic, while the C5 position is generally the most electron-rich and favored site for electrophilic substitution. The C4 position exhibits intermediate reactivity.
The nitrile group, with its polarized carbon-nitrogen triple bond, is the primary site for nucleophilic attack. The electrophilic carbon of the cyano group can react with a variety of nucleophiles, leading to functional group transformations.
Electrophilic Substitution Reactions on the Imidazole Ring
Electrophilic substitution reactions on this compound are directed by the electronic properties of the imidazole ring, which is generally activated towards electrophiles. However, the presence of the electron-withdrawing cyano group at the C2 position deactivates the ring, making harsher reaction conditions necessary compared to unsubstituted 1-methylimidazole. The primary site of electrophilic attack is the C5 position, due to its higher electron density compared to the C4 position.
Nitration
Nitration introduces a nitro group (-NO₂) onto the imidazole ring, a key functional group in many biologically active compounds.
Reaction Scheme:
Caption: Nitration of this compound.
Experimental Protocol (General Procedure):
A general procedure for the nitration of substituted imidazoles involves the use of a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid.
-
Reaction Setup: this compound is dissolved in concentrated sulfuric acid in a flask equipped with a stirrer and cooled in an ice bath.
-
Addition of Nitrating Agent: A mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the cooled solution, maintaining the temperature below 10°C.
-
Reaction: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period.
-
Work-up: The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with water and can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data:
| Electrophile | Reagents | Position of Substitution | Yield (%) | Reference |
| NO₂⁺ | HNO₃ / H₂SO₄ | C5 | Not specified | General knowledge |
Halogenation
Halogenation involves the introduction of a halogen atom (e.g., Br, Cl) onto the imidazole ring.
Reaction Scheme:
Caption: Bromination of this compound.
Experimental Protocol (General Procedure):
-
Reaction Setup: this compound is dissolved in a suitable solvent (e.g., acetic acid, chloroform).
-
Addition of Halogenating Agent: A solution of the halogen (e.g., bromine in acetic acid) is added dropwise to the imidazole solution at room temperature.
-
Reaction: The mixture is stirred until the reaction is complete, which can be monitored by TLC.
-
Work-up: The solvent is removed under reduced pressure, and the residue is treated with a solution of sodium thiosulfate to remove excess halogen.
-
Purification: The product can be extracted with an organic solvent and purified by column chromatography or recrystallization.
Quantitative Data:
| Electrophile | Reagents | Position of Substitution | Yield (%) | Reference |
| Br⁺ | Br₂ in Acetic Acid | C5 | Not specified | General knowledge |
Note: As with nitration, specific quantitative data for the halogenation of this particular substrate is scarce in public literature.
Nucleophilic Substitution and Addition Reactions
The primary site for nucleophilic attack on this compound is the electrophilic carbon atom of the cyano group. These reactions allow for the transformation of the nitrile into other valuable functional groups.
Hydrolysis of the Nitrile Group
The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid.
Reaction Workflow:
Caption: Hydrolysis of the nitrile group.
Experimental Protocol (Acid-Catalyzed Hydrolysis):
-
Reaction Setup: this compound is suspended in an aqueous solution of a strong acid (e.g., 6M HCl).
-
Reaction: The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: The reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the resulting carboxylic acid to induce precipitation.
-
Purification: The solid product is collected by filtration, washed with cold water, and can be recrystallized.
Experimental Protocol (Base-Catalyzed Hydrolysis):
-
Reaction Setup: The nitrile is heated to reflux in an aqueous or alcoholic solution of a strong base (e.g., NaOH).
-
Reaction: The reaction proceeds until the nitrile is fully consumed.
-
Work-up: The cooled reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Purification: The product is isolated by filtration and purified as described above.
Quantitative Data:
| Reaction | Reagents | Product | Yield (%) | Reference |
| Acid Hydrolysis | aq. HCl, reflux | 1-Methyl-1H-imidazole-2-carboxylic acid | Not specified | General knowledge |
| Base Hydrolysis | aq. NaOH, reflux | 1-Methyl-1H-imidazole-2-carboxylic acid | Not specified | General knowledge |
Reaction with Organometallic Reagents (e.g., Grignard Reagents)
Organometallic reagents, such as Grignard reagents (R-MgX), are powerful nucleophiles that can add to the cyano group to form ketones after hydrolysis of the intermediate imine.
Logical Relationship of Reaction Steps:
Caption: Grignard reaction with the nitrile group.
Experimental Protocol (General Procedure):
-
Reaction Setup: A solution of this compound in an anhydrous ether solvent (e.g., THF, diethyl ether) is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Grignard Reagent: The Grignard reagent, dissolved in an appropriate ether solvent, is added dropwise to the nitrile solution at a low temperature (e.g., 0°C or -78°C).
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a specified time.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude ketone can be purified by column chromatography.
Quantitative Data:
| Organometallic Reagent | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | R-MgX | (1-Methyl-1H-imidazol-2-yl)(R)methanone | Not specified | General knowledge |
Note: The success of this reaction can be influenced by the nature of the 'R' group on the Grignard reagent and the reaction conditions. The basicity of the Grignard reagent can also lead to side reactions.
Conclusion
This compound exhibits a rich and versatile reactivity profile. The imidazole ring is amenable to electrophilic substitution, predominantly at the C5 position, although the electron-withdrawing cyano group necessitates relatively harsh conditions. The nitrile functionality serves as a key handle for nucleophilic addition and substitution reactions, enabling its conversion into valuable carboxylic acids and ketones. The experimental protocols and theoretical considerations outlined in this guide provide a foundational understanding for researchers engaged in the synthesis and modification of this important heterocyclic scaffold. Further investigation is warranted to establish specific quantitative data and to explore the full synthetic potential of this compound in the development of novel pharmaceuticals and functional materials.
Methodological & Application
Application Notes and Protocols for 1-Methyl-1H-imidazole-2-carbonitrile as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-Methyl-1H-imidazole-2-carbonitrile as a versatile synthetic intermediate in chemical research and drug development.
Introduction
This compound is a heterocyclic organic compound with the chemical formula C₅H₅N₃. It presents as a white to yellowish crystalline solid and serves as a valuable building block in organic synthesis.[1] The presence of the imidazole ring, a privileged scaffold in medicinal chemistry, and a reactive nitrile group makes this compound a key intermediate for the synthesis of a variety of more complex molecules, including pharmaceuticals and dyes.[1][2] The imidazole core is frequently utilized for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets, while the nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, or tetrazoles.
Applications in Synthesis
This compound is primarily employed as an intermediate in the synthesis of substituted imidazole derivatives for various applications, including:
-
Pharmaceutical Drug Development: The 1-methyl-1H-imidazole moiety is a key structural feature in various biologically active compounds. It has been identified as an effective hinge-binding motif in kinase inhibitors, such as those targeting Janus Kinase 2 (JAK2), which is implicated in myeloproliferative neoplasms and inflammatory diseases.[3] The nitrile group at the 2-position offers a synthetic handle for introducing diverse substituents to modulate potency, selectivity, and pharmacokinetic properties of lead compounds.
-
Heterocyclic Chemistry: The carbonitrile functionality is a versatile precursor for the construction of other heterocyclic rings fused to the imidazole core. This allows for the exploration of novel chemical space in the development of new scaffolds for various applications.
-
Agrochemicals and Material Science: Imidazole derivatives have also found applications in the development of antifungal agents for crop protection and as components in functional materials.[4]
Physicochemical and Spectroscopic Data
| Property | Data for Analogous Compounds |
| Molecular Formula | C₅H₅N₃ |
| Molecular Weight | 107.11 g/mol |
| Appearance | White to yellowish crystalline solid[1] |
| Melting Point | 60-62 °C (for 2-methyl-1H-imidazole-1-carbonitrile)[5] |
| ¹H NMR (Predicted) | Signals expected for the N-methyl group (singlet, ~3.8-4.0 ppm) and two imidazole ring protons (doublets or singlets, ~7.0-7.5 ppm). |
| ¹³C NMR (Predicted) | Resonances anticipated for the N-methyl carbon, the two imidazole ring carbons, the quaternary imidazole carbon attached to the nitrile, and the nitrile carbon itself. For 1-methylimidazole, peaks are observed around 129.1, 121.0, and 33.2 ppm. The C2 carbon and the nitrile carbon would have distinct shifts. |
| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretch is expected in the range of 2220-2260 cm⁻¹. |
Experimental Protocols
The following protocols are based on established procedures for analogous compounds and provide a framework for the synthesis and utilization of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of 1-(Phenylmethyl)-1H-imidazole-2-carbonitrile and provides a likely route to the title compound.[6] The synthesis is a two-step process starting from imidazole.
Step 1: Synthesis of 1-Methyl-1H-imidazole
-
To a solution of imidazole in a suitable aprotic solvent (e.g., DMF or acetonitrile), add one equivalent of a strong base (e.g., sodium hydride) at 0 °C to deprotonate the imidazole.
-
After stirring for a short period, add a slight excess of a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise while maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-methyl-1H-imidazole.
Step 2: Cyanation of 1-Methyl-1H-imidazole
-
In a well-ventilated fume hood, dissolve 1-methyl-1H-imidazole (1 equivalent) in anhydrous acetonitrile in a multi-necked flask equipped with a stirrer, thermometer, and gas inlet.
-
Cool the solution in an ice bath.
-
Bubble cyanogen chloride gas (2.5 equivalents) through the solution. Caution: Cyanogen chloride is highly toxic.
-
An exotherm may be observed, and a solid may precipitate.
-
After the addition is complete, continue stirring in the ice bath for 1 hour.
-
Cool the resulting slurry to -20 °C.
-
Slowly add triethylamine (2.5 equivalents) while keeping the internal temperature below 0 °C.
-
Stir the mixture for 1 hour as it warms to room temperature.
-
Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate and extract with diethyl ether (3x).
-
Combine the organic extracts, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound. A yield of around 80% can be expected based on analogous reactions.[6]
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of this compound.
Protocol 2: Utilization as an Intermediate in the Synthesis of a JAK2 Inhibitor Scaffold
This protocol illustrates how this compound can be used as a starting material for the synthesis of more complex molecules, such as a scaffold for JAK2 inhibitors. This hypothetical protocol involves the conversion of the nitrile to an amidine, followed by cyclization.
Step 1: Formation of an Amidine from the Nitrile
-
Treat a solution of this compound in a suitable solvent (e.g., ethanol) with sodium ethoxide.
-
Bubble anhydrous hydrogen chloride gas through the solution at low temperature to form the corresponding imidate hydrochloride.
-
Isolate the imidate salt and react it with a solution of ammonia in ethanol to yield the amidine.
Step 2: Cyclization to form a Fused Heterocycle
-
React the resulting 1-methyl-1H-imidazole-2-carboximidamide with a suitable dielectrophile, such as a β-ketoester, in the presence of a base.
-
Heat the reaction mixture to effect cyclization, leading to the formation of a pyrimidine ring fused to the imidazole, a common core in kinase inhibitors.
Diagram 2: General Workflow for a Kinase Inhibitor Screening Program
References
Application Notes and Protocols for N-Methylation of Imidazole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the N-methylation of imidazole-2-carbonitrile, a key synthetic transformation for the preparation of 1-methyl-1H-imidazole-2-carbonitrile. This methylated derivative serves as a valuable building block in the synthesis of various biologically active compounds and functional materials. The protocols outlined below are based on established methodologies for the N-alkylation of imidazoles and related heterocycles.
Introduction
N-methylation of imidazole-containing compounds is a fundamental reaction in medicinal chemistry and materials science. The addition of a methyl group to the imidazole nitrogen can significantly alter the molecule's physicochemical properties, including its basicity, solubility, and ability to participate in intermolecular interactions. In the context of drug discovery, N-methylation can be a crucial step in optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. For imidazole-2-carbonitrile, N-methylation yields this compound, a versatile intermediate for further chemical modifications.
General Reaction Scheme
The N-methylation of imidazole-2-carbonitrile proceeds via the deprotonation of the imidazole N-H followed by nucleophilic attack on a methylating agent.
Caption: General scheme for the N-methylation of imidazole-2-carbonitrile.
Comparative Data for N-Methylation of Imidazolecarbonitriles
The following table summarizes reaction conditions for the N-methylation of imidazolecarbonitrile isomers, providing a basis for selecting an appropriate protocol.
| Starting Material | Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Imidazole-4-carbonitrile | Methyl iodide | Sodium hydride | DMF | 0 - 25 | 3 | 86 | [1] |
| Imidazole | Dimethyl carbonate | K2CO3 | DMF | 150 | 5 | 95 | Patent Data |
| Imidazole | Methyl iodide | Sodium hydroxide | Ethanol | Room Temp | 2-3 | High | [2] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the N-methylation of imidazole-2-carbonitrile, adapted from a highly successful procedure for the corresponding 4-carbonitrile isomer.[1]
Protocol 1: N-Methylation using Methyl Iodide and Sodium Hydride
This robust method employs a strong base to ensure complete deprotonation of the imidazole, leading to a high yield of the N-methylated product.
Materials:
-
Imidazole-2-carbonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (CH₃OH)
-
Water (H₂O)
-
Petroleum ether
-
Ethyl acetate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringe
-
Apparatus for column chromatography
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole-2-carbonitrile (1.0 eq) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Stirring: Allow the reaction mixture to warm to room temperature and stir for 1 hour. The cessation of hydrogen gas evolution indicates the completion of deprotonation.
-
Methylation: Add methyl iodide (1.5 eq) dropwise to the reaction mixture. Stir the mixture at room temperature for 2 hours.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous mixture with a 10:1 mixture of dichloromethane/methanol (3 x volume of the aqueous layer).
-
Isolation: Combine the organic layers and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of petroleum ether/ethyl acetate to afford this compound as a solid.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Sodium hydride is a highly reactive and flammable solid. Handle it with extreme care under an inert atmosphere and away from moisture.
-
Methyl iodide is toxic and a suspected carcinogen. Use it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
DMF is a skin irritant and can be absorbed through the skin. Handle with care and appropriate PPE.
By following these detailed protocols and safety guidelines, researchers can effectively synthesize this compound for use in a wide range of applications in drug discovery and materials science.
References
The Role of 1-Methyl-1H-imidazole Carbonitriles in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction
Imidazole-based scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds and their ability to engage in various interactions with biological targets. While direct applications of 1-Methyl-1H-imidazole-2-carbonitrile in the synthesis of named pharmaceutical compounds are not extensively documented in publicly available literature, the closely related isomer, 1-Methyl-1H-imidazole-4-carbonitrile , serves as a key building block in the development of potent and selective kinase inhibitors. This document will focus on the established role of 1-Methyl-1H-imidazole-4-carbonitrile in the synthesis of Janus Kinase 2 (JAK2) inhibitors, providing detailed application notes, experimental protocols, and relevant data for researchers, scientists, and drug development professionals.
Application Notes: 1-Methyl-1H-imidazole-4-carbonitrile in the Development of Janus Kinase 2 (JAK2) Inhibitors
The 1-methyl-1H-imidazole moiety is a versatile heterocyclic building block in medicinal chemistry.[1] Its structural features, including the imidazole core and the cyano group, make it a valuable scaffold for synthesizing a diverse range of biologically active compounds. The imidazole ring can participate in non-covalent interactions with biological targets, while the nitrile group can be chemically transformed or act as a key pharmacophoric element.[1]
A prominent application of this scaffold is in the design of potent and selective inhibitors of Janus Kinase 2 (JAK2).[1][2] The JAK/STAT signaling pathway is crucial for mediating the biological effects of numerous cytokines and growth factors.[1] Dysregulation of this pathway, particularly through the hyperactivity of JAK2, is implicated in various myeloproliferative neoplasms and inflammatory diseases, making JAK2 a key therapeutic target.[1][2]
Researchers have successfully utilized the 1-methyl-1H-imidazole core as a hinge-binding motif to develop small molecule JAK2 inhibitors.[1][2] The nitrogen atoms of the imidazole ring can form critical hydrogen bond interactions with the hinge region of the kinase domain, a common and effective strategy in kinase inhibitor design.[1]
A notable example is the development of a series of potent and orally bioavailable JAK2 inhibitors where the 1-methyl-1H-imidazole moiety was incorporated to optimize physicochemical and pharmacokinetic properties.[1]
Quantitative Data Summary
The following table summarizes the in vitro potency of a selection of 1-methyl-1H-imidazole derivatives against JAK2.
| Compound | JAK2 IC50 (µM) |
| 13a | 0.003 |
| 13d | 0.033 |
| 13h | 0.012 |
| 26 | 0.12 |
Data extracted from Su et al. (2014) as presented in application notes.[2]
Experimental Protocols
The following are generalized protocols based on methodologies described for the synthesis and evaluation of 1-methyl-1H-imidazole-based JAK2 inhibitors.
General Synthesis of 1-Methyl-1H-imidazole-based JAK2 Inhibitors
A common synthetic route involves the coupling of a functionalized 1-methyl-1H-imidazole core with various aryl or heteroaryl groups.
1. Starting Material Preparation:
-
Synthesize the necessary substituted 1-methyl-1H-imidazole and the corresponding coupling partner (e.g., a boronic acid or a halide). The synthesis of 1-Methyl-1H-imidazole-4-carbonitrile can be achieved from 1H-imidazole-4-carbonitrile and a methylating agent.
2. Cross-Coupling Reaction (e.g., Suzuki Coupling):
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1-methyl-1H-imidazole derivative and the coupling partner in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3).
-
Heat the reaction mixture to the appropriate temperature (e.g., 110°C) and stir for several hours, monitoring the reaction progress by a suitable method like TLC or LC-MS.[2]
3. Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous work-up to remove inorganic salts and other water-soluble impurities.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the final compound.
In Vitro JAK2 Kinase Assay Protocol
1. Reagent Preparation:
-
Prepare a stock solution of the test compound (1-methyl-1H-imidazole derivative) in DMSO.
-
Prepare a kinase buffer solution.
-
Prepare solutions of JAK2 enzyme, a fluorescently labeled peptide substrate, and ATP.
2. Assay Procedure:
-
Serially dilute the test compound stock solution in DMSO to create a range of concentrations.
-
In a 96-well plate, add the diluted test compounds. Include wells for a positive control (a known JAK2 inhibitor) and a negative control (DMSO vehicle).
-
Add the JAK2 enzyme to all wells except for a no-enzyme control.
-
Initiate the kinase reaction by adding the ATP and fluorescently labeled peptide substrate mixture.
-
Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes).[2]
3. Data Analysis:
-
Measure the fluorescence in each well using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: The JAK/STAT signaling pathway and the point of inhibition by 1-methyl-1H-imidazole-based JAK2 inhibitors.
Caption: A general experimental workflow for the synthesis and evaluation of 1-methyl-1H-imidazole-based JAK2 inhibitors.
References
Application Notes and Protocols for Knoevenagel Condensation Reactions Involving (1-Methyl-1H-imidazol-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Knoevenagel condensation reaction utilizing (1-Methyl-1H-imidazol-2-yl)acetonitrile as the active methylene compound. This versatile reaction serves as a powerful tool for the synthesis of a diverse range of α,β-unsaturated compounds, which are valuable intermediates in medicinal chemistry and materials science.
The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond. In the context of drug development, the resulting (E)-2-(1-methyl-1H-imidazol-2-yl)-3-arylacrylonitriles are of significant interest due to their potential biological activities, including antifungal and anticancer properties.
General Reaction Scheme
The Knoevenagel condensation of (1-Methyl-1H-imidazol-2-yl)acetonitrile with various aromatic aldehydes proceeds as follows:
Application Notes and Protocols for the Synthesis of Substituted Imidazole Derivatives from 1-Methyl-1H-imidazole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-imidazole-2-carbonitrile is a versatile starting material for the synthesis of a variety of substituted imidazole derivatives. The imidazole scaffold is a prominent feature in many biologically active compounds and approved drugs, making the development of efficient synthetic routes to novel imidazole derivatives a key area of interest in medicinal chemistry and drug discovery. The cyano group at the 2-position of the 1-methylimidazole core serves as a valuable chemical handle that can be transformed into several other key functional groups, including amines, amides, carboxylic acids, and tetrazoles. These transformations open up a wide range of possibilities for creating diverse molecular architectures for screening in drug development programs.
This document provides detailed application notes and experimental protocols for the synthesis of various substituted imidazole derivatives starting from this compound.
Key Synthetic Transformations
The chemical versatility of the nitrile group allows for several key transformations to generate a library of substituted imidazole derivatives. The primary reactions discussed in these notes are:
-
Reduction of the Nitrile: Conversion of the cyano group to an aminomethyl group, providing a key building block for further derivatization.
-
Hydrolysis of the Nitrile: Formation of 1-methyl-1H-imidazole-2-carboxamide and subsequent hydrolysis to 1-methyl-1H-imidazole-2-carboxylic acid.
-
Cycloaddition to form a Tetrazole: Reaction of the nitrile with an azide source to create a 2-(1H-tetrazol-5-yl)-1-methyl-1H-imidazole, a common bioisostere for a carboxylic acid group in medicinal chemistry.
These transformations are illustrated in the following workflow diagram:
Caption: Key synthetic transformations of this compound.
Experimental Protocols
The following sections provide detailed protocols for the key synthetic transformations of this compound.
Reduction of this compound to (1-Methyl-1H-imidazol-2-yl)methanamine
The reduction of the nitrile group to a primary amine is a fundamental transformation that provides a versatile intermediate for further functionalization, such as amide or sulfonamide formation. Catalytic hydrogenation is a common and effective method for this conversion.
Protocol:
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve this compound (1.0 g, 9.16 mmol) in methanol (50 mL).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (0.1 g, 10% w/w) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12 hours.
-
Work-up: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol (with 1% triethylamine) to afford (1-Methyl-1H-imidazol-2-yl)methanamine.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Yield (%) |
| (1-Methyl-1H-imidazol-2-yl)methanamine | This compound | 10% Pd/C, H₂ | Methanol | 85-95 |
Hydrolysis of this compound
The nitrile group can be hydrolyzed to either the corresponding amide or carboxylic acid, depending on the reaction conditions. These derivatives are valuable in drug discovery for their ability to form hydrogen bonds with biological targets.
Controlled hydrolysis under basic conditions can selectively yield the amide.
Protocol:
-
Reaction Setup: To a solution of this compound (1.0 g, 9.16 mmol) in tert-butanol (20 mL), add powdered potassium hydroxide (1.0 g, 17.8 mmol).
-
Reaction: Heat the mixture to reflux and stir for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize the crude product from a mixture of ethanol and water to yield pure 1-Methyl-1H-imidazole-2-carboxamide.
More vigorous acidic or basic conditions will lead to the formation of the carboxylic acid. The carboxylic acid is a key intermediate for the synthesis of esters and amides.[1][2]
Protocol (Acid-Catalyzed):
-
Reaction Setup: Suspend this compound (1.0 g, 9.16 mmol) in a 6 M aqueous solution of hydrochloric acid (20 mL).
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and stir for 24 hours.
-
Work-up: Cool the reaction mixture to room temperature.
-
Isolation: Adjust the pH of the solution to 3-4 with a saturated aqueous solution of sodium bicarbonate. The product will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 1-Methyl-1H-imidazole-2-carboxylic acid.[2]
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) |
| 1-Methyl-1H-imidazole-2-carboxamide | This compound | KOH | tert-Butanol | 70-80 | 155-157 |
| 1-Methyl-1H-imidazole-2-carboxylic Acid | This compound | 6 M HCl | Water | 80-90 | 104 (dec.)[2] |
[3+2] Cycloaddition to 2-(1H-Tetrazol-5-yl)-1-methyl-1H-imidazole
The conversion of a nitrile to a tetrazole is a widely used strategy in medicinal chemistry to replace a carboxylic acid group with a more metabolically stable and often more potent bioisostere.
Caption: Workflow for the synthesis of the tetrazole derivative.
Protocol:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 g, 9.16 mmol), sodium azide (0.71 g, 10.99 mmol), and zinc bromide (2.06 g, 9.16 mmol) in N,N-dimethylformamide (DMF) (20 mL).
-
Reaction: Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Work-up: Cool the reaction to room temperature and pour it into a beaker containing 100 mL of water.
-
Isolation: Acidify the aqueous solution with 1 M hydrochloric acid to a pH of 2-3. The product will precipitate.
-
Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 2-(1H-Tetrazol-5-yl)-1-methyl-1H-imidazole.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Yield (%) |
| 2-(1H-Tetrazol-5-yl)-1-methyl-1H-imidazole | This compound | NaN₃, ZnBr₂ | DMF | 75-85 |
Applications in Drug Discovery: A Case Study in Kinase Inhibition
Substituted imidazoles are prevalent in the field of kinase inhibitor drug discovery. The nitrogen atoms of the imidazole ring can form crucial hydrogen bond interactions with the hinge region of the kinase domain, a common binding motif for many kinase inhibitors. For instance, the JAK/STAT signaling pathway is a critical pathway in mediating the biological effects of various cytokines and growth factors, and its dysregulation is implicated in numerous diseases. Consequently, Janus Kinases (JAKs) are important therapeutic targets.
The derivatives synthesized from this compound can be screened for their inhibitory activity against various kinases, including JAKs. The aminomethyl, carboxamide, carboxylic acid, and tetrazole derivatives offer different functionalities that can be exploited to optimize binding affinity, selectivity, and pharmacokinetic properties.
Caption: The JAK/STAT signaling pathway and the inhibitory action of a potential imidazole derivative.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of substituted imidazole derivatives. The protocols outlined in these application notes provide a foundation for researchers to generate libraries of novel compounds for screening in drug discovery and other chemical biology applications. The ability to readily access aminomethyl, carboxamide, carboxylic acid, and tetrazole derivatives from a common precursor allows for a systematic exploration of the structure-activity relationships of this important heterocyclic scaffold.
References
Application Notes and Protocols for the Synthesis of 1-(Phenylmethyl)-1H-imidazole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of 1-(Phenylmethyl)-1H-imidazole-2-carbonitrile, a valuable intermediate in organic synthesis. The protocols outlined below are based on established chemical literature, ensuring reproducibility and a high yield of the target compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 1-(Phenylmethyl)-1H-imidazole-2-carbonitrile.
| Parameter | Value | Unit |
| Reactants | ||
| 1-Benzylimidazole | 3.16 (20 mmol) | g |
| Cyanogen chloride | 3.1 (50 mmol) | g |
| Triethylamine | 7 (50 mmol) | ml |
| Acetonitrile | 20 + ~5 | ml |
| Reaction Conditions | ||
| Initial Temperature | Ice bath (0 °C) | °C |
| Slurry Cooling Temperature | -20 | °C |
| Triethylamine Addition Temp. | < 0 | °C |
| Final Stirring Time | 1 | hour |
| Product Information | ||
| Yield | 3.05 (83%) | g (%) |
| Purification Method | Kugelrohr distillation | |
| Boiling Point (at 0.4 mm) | 130 | °C |
| Melting Point | 51-52 | °C |
Experimental Protocol
This protocol details the synthesis of 1-(Phenylmethyl)-1H-imidazole-2-carbonitrile from 1-benzylimidazole.
Materials and Equipment:
-
50 ml 4-neck flask
-
Stirring bar
-
Nitrogen bubbler
-
Gas inlet tube
-
Thermometer
-
Septum
-
Ice bath
-
Syringe
-
Kugelrohr distillation apparatus
-
Standard glassware for extraction and drying
Reagents:
-
1-Benzylimidazole
-
Cyanogen chloride
-
Triethylamine
-
Acetonitrile
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
-
Cyclohexane (for crystallization)
Procedure:
-
Reaction Setup: In a 50 ml 4-neck flask equipped with a stirring bar, nitrogen bubbler, gas inlet tube, thermometer, and septum, add 20 ml of acetonitrile.
-
Addition of Cyanogen Chloride: Bubble cyanogen chloride (3.1 g, 50 mmol) into the acetonitrile. Use an ice bath to manage the mild exotherm.
-
Addition of 1-Benzylimidazole: Cool the reaction mixture in an ice bath. Add a solution of 1-benzylimidazole (3.16 g, 20 mmol) in approximately 5 ml of acetonitrile via syringe. The solution will turn from colorless to yellow-orange, and a crystalline solid will begin to form within minutes.[1]
-
Formation of Slurry: Stir the resulting thick slurry for 1 hour, then cool it to -20°C.[1]
-
Addition of Triethylamine: Add triethylamine (7 ml, 50 mmol) at a rate that keeps the internal temperature below 0°C.[1]
-
Warming and Work-up: Stir the mixture for 1 hour while allowing it to warm to room temperature. Pour the reaction mixture into 100 ml of saturated aqueous NaHCO3 and extract with diethyl ether (3 x 75 ml).[1]
-
Drying and Evaporation: Combine the organic layers, dry over MgSO4, and evaporate the solvent.[1]
-
Purification: Purify the residue by Kugelrohr distillation. A forerun of diethylcyanamide will be collected first, followed by the desired product at 130°C (0.4 mm). The product is a colorless liquid that crystallizes upon standing (3.05 g, 83% yield). The melting point is 51°-52°C after crystallization from cyclohexane.[1]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 1-(Phenylmethyl)-1H-imidazole-2-carbonitrile.
Caption: Synthesis workflow for 1-(Phenylmethyl)-1H-imidazole-2-carbonitrile.
References
Application Notes and Protocols for 1-Methyl-1H-imidazole-2-carbonitrile in the Development of Antiprotozoal Agents
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: Extensive literature searches did not yield specific data on the antiprotozoal activity of 1-Methyl-1H-imidazole-2-carbonitrile . The following application notes and protocols are therefore based on the broader class of imidazole derivatives and provide a general framework for the investigation of novel compounds like this compound as potential antiprotozoal agents.
Introduction: The Potential of the Imidazole Scaffold in Antiprotozoal Drug Discovery
The imidazole ring is a key structural motif in a multitude of bioactive compounds and approved drugs. In the realm of infectious diseases, imidazole derivatives have shown significant promise as antiprotozoal agents. These compounds have been investigated for their efficacy against a range of parasitic protozoa, including Trypanosoma cruzi (the causative agent of Chagas disease), Leishmania donovani (the causative agent of visceral leishmaniasis), and Plasmodium falciparum (the most virulent malaria parasite).[1][2][3]
The mechanism of action for antiprotozoal imidazoles can be diverse, with studies suggesting that they may interfere with crucial parasite-specific pathways. For instance, some imidazole derivatives have been shown to inhibit key enzymes necessary for parasite survival, such as cGMP-dependent protein kinase in P. falciparum or trypanothione reductase in L. donovani.[2][3] Another proposed mechanism involves the induction of oxidative stress within the parasite. Given this background, novel imidazole-containing compounds like this compound represent intriguing candidates for screening and development as new antiprotozoal drugs.
Quantitative Data Summary (Hypothetical Data for Illustrative Purposes)
As no specific data for this compound is available, the following table illustrates how quantitative data for a hypothetical imidazole derivative, "Compound X," would be presented. This table serves as a template for researchers to populate with their experimental findings.
| Compound | Target Organism | IC50 (µM) | Cytotoxicity (CC50 in mammalian cells, µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Compound X | Trypanosoma cruzi (amastigote) | [Insert Value] | [Insert Value] | [Insert Value] | [Your Data] |
| Compound X | Leishmania donovani (amastigote) | [Insert Value] | [Insert Value] | [Insert Value] | [Your Data] |
| Compound X | Plasmodium falciparum (erythrocytic stage) | [Insert Value] | [Insert Value] | [Insert Value] | [Your Data] |
| Benznidazole | Trypanosoma cruzi (amastigote) | [Reference Value] | [Reference Value] | [Reference Value] | [Literature] |
| Amphotericin B | Leishmania donovani (amastigote) | [Reference Value] | [Reference Value] | [Reference Value] | [Literature] |
| Chloroquine | Plasmodium falciparum (erythrocytic stage) | [Reference Value] | [Reference Value] | [Reference Value] | [Literature] |
Experimental Protocols
The following are generalized protocols for the in vitro screening of a novel compound, such as this compound, against common protozoan parasites. These should be adapted and optimized based on specific laboratory conditions and parasite strains.
General Protocol for in vitro Antiprotozoal Activity Screening
This protocol outlines a primary screening assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a protozoan parasite.
Materials:
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Appropriate parasite culture medium.
-
Parasite culture (e.g., T. cruzi amastigotes, L. donovani amastigotes, or P. falciparum erythrocytic stage).
-
96-well microtiter plates.
-
Reference drugs (e.g., benznidazole, amphotericin B, chloroquine).
-
Cell viability reagent (e.g., Resazurin, SYBR Green I).
-
Plate reader (fluorometer or spectrophotometer).
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Create a serial dilution of the compound in the appropriate culture medium.
-
Parasite Culture: Culture the parasites according to standard laboratory protocols to obtain a healthy, growing population.
-
Assay Setup:
-
Add a defined volume of the parasite suspension to each well of a 96-well plate.
-
Add the serially diluted test compound to the wells. Include wells with reference drugs as positive controls and wells with untreated parasites as negative controls.
-
Incubate the plates under appropriate conditions (e.g., temperature, CO2 concentration) for a specified period (e.g., 48-72 hours).
-
-
Viability Assessment:
-
After incubation, add the cell viability reagent to each well.
-
Incubate for a further period to allow for the development of a signal (e.g., color change or fluorescence).
-
Measure the signal using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of parasite inhibition for each compound concentration relative to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay against Mammalian Cells
It is crucial to assess the toxicity of the test compound against a mammalian cell line to determine its selectivity.
Materials:
-
Mammalian cell line (e.g., Vero cells, HepG2 cells).
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640).
-
Test compound and reference cytotoxic drug (e.g., doxorubicin).
-
96-well microtiter plates.
-
Cell viability reagent (e.g., MTT, Resazurin).
Procedure:
-
Cell Culture: Culture the mammalian cells in a T-flask until they reach approximately 80% confluency.
-
Assay Setup:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Add serially diluted test compound to the wells. Include positive and negative controls.
-
Incubate the plate for a period that corresponds to the antiprotozoal assay (e.g., 48-72 hours).
-
-
Viability Assessment: Perform a cell viability assay as described in the antiprotozoal protocol.
-
Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) and determine the Selectivity Index (SI = CC50/IC50). A higher SI value indicates greater selectivity for the parasite over mammalian cells.
Visualizations
Experimental Workflow for Antiprotozoal Screening
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Methyl-1H-imidazole-2-carbonitrile
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Methyl-1H-imidazole-2-carbonitrile. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A frequently employed method is the cyanation of 1-methylimidazole. This typically involves the reaction of 1-methylimidazole with a cyanating agent, such as cyanogen chloride, in the presence of a base like triethylamine in an appropriate solvent.
Q2: What are the primary challenges encountered during the synthesis and purification of this compound?
A2: Researchers may face several challenges, including:
-
Low Yield: Incomplete reaction or formation of side products can significantly reduce the yield of the desired product.
-
Formation of Regioisomers: The cyanation reaction can potentially occur at other positions on the imidazole ring, leading to the formation of isomers like 1-Methyl-1H-imidazole-5-carbonitrile.
-
Purification Difficulties: The basic nature of the imidazole ring can cause issues during chromatographic purification, such as tailing on silica gel. The separation of closely eluting isomers can also be challenging.[1]
-
Product Isolation: The final product may be difficult to crystallize, sometimes resulting in an oily substance.[1]
Q3: How can I minimize the formation of the 1-Methyl-1H-imidazole-5-carbonitrile isomer?
A3: The regioselectivity of the cyanation reaction is a critical factor. While specific studies on the regioselectivity of 1-methylimidazole cyanation are not abundant in the provided search results, the C2 position is generally susceptible to electrophilic attack. Optimizing reaction conditions, such as temperature and the choice of cyanating agent and solvent, can influence the isomeric ratio. Careful monitoring of the reaction progress by techniques like TLC or HPLC can help in identifying the formation of isomers.
Q4: What are the recommended storage conditions for this compound?
A4: While specific storage conditions for this compound are not detailed in the search results, for the analogous 1-Methyl-1H-imidazole-4-carbonitrile, refrigeration at 2-8°C is recommended.[1] It is advisable to store the compound in a tightly sealed container, protected from light and moisture, to prevent degradation.
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure all reagents are pure and anhydrous, as moisture can interfere with the reaction. - Extend the reaction time and monitor progress using TLC or HPLC. - Consider a moderate increase in reaction temperature, while being mindful of potential side reactions. |
| Ineffective Cyanating Agent | - Verify the quality and reactivity of the cyanating agent. Cyanogen chloride is a common choice. - Consider alternative cyanating agents if the reaction is not proceeding as expected. |
| Suboptimal Base | - Ensure the base (e.g., triethylamine) is of high purity and added in the correct stoichiometric amount to neutralize the acid generated during the reaction.[2] |
| Poor Quenching and Extraction | - Use a saturated aqueous solution of sodium bicarbonate for quenching to ensure complete neutralization.[2] - Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to maximize product recovery.[2] |
Problem 2: Presence of Impurities and Purification Challenges
| Possible Cause | Suggested Solution |
| Formation of 1-Methyl-1H-imidazole-5-carbonitrile Isomer | - Optimize the reaction conditions (temperature, solvent) to favor the formation of the 2-cyano isomer. - For purification, use a long chromatography column with a shallow solvent gradient to improve separation.[1] - High-Performance Liquid Chromatography (HPLC) may be necessary for complete separation of isomers.[1] |
| Product Adsorption on Silica Gel | - The basic nature of the imidazole ring can lead to strong adsorption and tailing on acidic silica gel.[1] - Pre-treat the silica gel with a small amount of a basic modifier like triethylamine in the eluent.[1] |
| Co-elution of Impurities | - Fine-tune the solvent system for column chromatography. A gradient elution from a non-polar to a more polar solvent system is often effective. - Consider using a different stationary phase, such as neutral or basic alumina, if silica gel proves problematic. |
| Oily Product Instead of Crystals | - The presence of residual solvent can prevent crystallization. Ensure the product is thoroughly dried under high vacuum.[1] - If the product is pure but fails to crystallize, try different crystallization solvents or techniques like scratching the flask or seeding with a small crystal. - If impurities are preventing crystallization, further purification by chromatography may be necessary.[1] |
Experimental Protocols
Synthesis of this compound (Adapted from a similar procedure[2])
Materials:
-
1-Methylimidazole
-
Cyanogen chloride (handle with extreme caution in a well-ventilated fume hood)
-
Triethylamine
-
Anhydrous acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a four-neck flask equipped with a stirrer, nitrogen inlet, thermometer, and gas inlet tube, dissolve 1-methylimidazole (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution in an ice bath.
-
Carefully bubble cyanogen chloride (2.5 eq) into the stirred solution while maintaining the temperature below 5°C.
-
After the addition of cyanogen chloride, add triethylamine (2.5 eq) dropwise, ensuring the temperature does not rise above 0°C.
-
Stir the reaction mixture for 1 hour as it warms to room temperature.
-
Pour the reaction mixture into a saturated aqueous sodium bicarbonate solution and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
| Parameter | Value/Condition |
| Starting Material | 1-Methylimidazole |
| Cyanating Agent | Cyanogen Chloride |
| Base | Triethylamine |
| Solvent | Acetonitrile |
| Reaction Temperature | 0°C to Room Temperature |
| Workup | Saturated NaHCO₃ quench, Diethyl ether extraction |
| Purification | Vacuum Distillation or Column Chromatography |
| Reported Yield (for analogous reaction) | 83%[2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis and purification challenges.
References
Technical Support Center: Purification of 1-Methyl-1H-imidazole-2-carbonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 1-Methyl-1H-imidazole-2-carbonitrile by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound? A1: The most commonly reported and effective method for purification is column chromatography using silica gel.[1] Depending on the specific impurity profile, other methods like crystallization or acid-base extraction might also be considered as supplementary steps.[1]
Q2: What are the potential impurities I should be aware of during purification? A2: Potential impurities can arise from the synthesis process and include:
-
Unreacted starting materials: Such as 1H-imidazole-2-carbonitrile.
-
Regioisomers: Methylation can sometimes produce the 1-Methyl-1H-imidazole-5-carbonitrile isomer, which may have a similar polarity.[1]
-
Over-methylation products: Formation of quaternary imidazolium salts is a possibility.[1]
-
Residual solvents: Solvents used in the reaction (e.g., DMF) and the purification (e.g., ethyl acetate, hexane) may be present.[1]
-
Hydrolysis products: The nitrile group could potentially hydrolyze to the corresponding amide or carboxylic acid under certain conditions.[1]
Q3: What stationary and mobile phases are recommended for the column chromatography of this compound? A3: A standard setup involves using silica gel as the stationary phase. A gradient elution with a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate is typically effective.[1][2] An alternative system, such as dichloromethane/methanol, can be used if separation is not achieved with the initial system.[1]
Q4: How should I determine the optimal solvent ratio for the mobile phase? A4: The optimal solvent ratio should be determined using Thin Layer Chromatography (TLC) prior to running the column. The ideal mobile phase should provide a retention factor (Rf) for the desired product in the range of 0.15–0.35.[3] This ensures that the compound spends enough time on the stationary phase to separate from impurities without requiring an excessive volume of solvent for elution.
Q5: What are the recommended storage conditions for purified this compound? A5: To maintain purity, it is recommended to store the compound, which is a solid at room temperature, in a refrigerator at 2-8°C.[1]
Troubleshooting Guide
Problem: I'm experiencing a low yield after column chromatography.
-
Possible Cause: Strong Product Adsorption on Silica Gel.
-
Suggested Solution: The basic nature of the imidazole ring can lead to strong, sometimes irreversible, adsorption on the acidic silica gel.[1][4] To mitigate this, consider pre-treating the silica gel with a small amount of a base, such as triethylamine (0.1-1% v/v), in both the slurry and the eluent.[1] Alternatively, a less acidic stationary phase like neutral or basic alumina can be used.[1][4]
-
-
Possible Cause: Sample Overloading.
-
Suggested Solution: Overloading the column leads to poor separation and broad bands, causing co-elution and loss of product. A general guideline is to load an amount of crude material that is 1-5% of the mass of the silica gel.[1]
-
-
Possible Cause: Compound Degradation.
Problem: Impurities are co-eluting with my product.
-
Possible Cause: Inadequate Separation.
-
Suggested Solution: The chosen solvent system may not have sufficient resolving power. Fine-tune the mobile phase composition based on TLC analysis. A shallower solvent gradient or switching to an isocratic (constant solvent ratio) elution with the optimized mixture can improve separation.[1]
-
-
Possible Cause: Presence of a Close-Eluting Isomer.
-
Suggested Solution: The regioisomer (1-Methyl-1H-imidazole-5-carbonitrile) might have a very similar polarity.[1] To separate isomers, a longer column and a very shallow, slow gradient may be necessary. In challenging cases, High-Performance Liquid Chromatography (HPLC) might be required for complete separation.[1]
-
Problem: My product is obtained as an oil instead of a solid.
-
Possible Cause: Residual Solvent.
-
Suggested Solution: The presence of residual solvent can prevent crystallization and lower the melting point, resulting in an oily appearance. Ensure the product is thoroughly dried under a high vacuum to remove all traces of solvent.[1]
-
-
Possible Cause: Incomplete Purification.
Quantitative Data Summary
The following table summarizes the typical parameters used for the column chromatography purification of this compound, adapted from a similar reported procedure.[1][2]
| Parameter | Recommended Value/System | Notes |
| Stationary Phase | Silica Gel (e.g., 230-400 mesh) | Standard choice for compounds of moderate polarity.[1] |
| Mobile Phase | Petroleum Ether / Ethyl Acetate (Gradient) | Start with a low polarity mixture and gradually increase the percentage of ethyl acetate.[1][2] |
| Example Gradient | Start: 91:9 (Petroleum Ether:Ethyl Acetate) | This allows non-polar impurities to elute first.[2] |
| End: 33:66 (Petroleum Ether:Ethyl Acetate) | The final polarity should be sufficient to elute the product.[2] | |
| Target Rf Value | 0.15 - 0.35 (on TLC) | Optimize the solvent system to achieve this Rf for the best separation.[3] |
| Sample Loading | 1-5% (w/w) of crude material to silica gel | Prevents column overloading and ensures good resolution.[1] |
Experimental Protocol
Column Chromatography Purification of this compound
This protocol is a generalized procedure based on common laboratory practices and reported methods.[1][2]
-
Preparation of the Column:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 91:9 petroleum ether/ethyl acetate).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica gel to settle into a uniform bed, and drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.
-
-
Elution:
-
Gently add the initial eluent to the column.
-
Begin elution, collecting the solvent that passes through the column in fractions (e.g., in test tubes).
-
Gradually increase the polarity of the mobile phase according to the predetermined gradient (e.g., by slowly increasing the proportion of ethyl acetate).[1][2]
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume throughout the elution process.
-
Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC). Spot each fraction on a TLC plate and elute with an appropriate solvent system.
-
Combine the fractions that contain the pure product.
-
-
Product Isolation:
-
Transfer the combined pure fractions to a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Place the product under a high vacuum to remove any final traces of solvent.
-
Visualization
Caption: Troubleshooting workflow for column chromatography purification.
References
identifying and removing regioisomeric impurities in 1-Methyl-1H-imidazole-2-carbonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis and purification of 1-Methyl-1H-imidazole-2-carbonitrile, with a specific focus on identifying and removing regioisomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common regioisomeric impurities formed during the synthesis of this compound?
A1: The most common regioisomeric impurity formed during the methylation of a precursor imidazole-2-carbonitrile is 1-Methyl-1H-imidazole-5-carbonitrile. Depending on the starting material and reaction conditions, 1-Methyl-1H-imidazole-4-carbonitrile can also be a potential impurity. The formation of these isomers is often due to the different possible sites of methylation on the imidazole ring.
Q2: How can I identify the presence of regioisomeric impurities in my sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the unambiguous identification of regioisomeric impurities.
-
Thin-Layer Chromatography (TLC): A quick method to visualize the presence of multiple components in your reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the ratio of the desired product to its isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can separate and identify isomers based on their fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to definitively distinguish between regioisomers based on differences in chemical shifts and coupling constants of the protons and carbons on the imidazole ring.[1]
Q3: What are the primary methods for removing regioisomeric impurities?
A3: The most effective methods for separating regioisomers of this compound include:
-
Column Chromatography: A widely used technique that separates compounds based on their differential adsorption to a stationary phase.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Offers higher resolution for separating isomers with very similar polarities.
-
Crystallization: Can be effective if there is a significant difference in the solubility of the desired product and its impurities in a particular solvent system.
Troubleshooting Guides
Synthesis & Work-up
| Problem | Possible Cause | Suggested Solution |
| Low yield of the desired product | Incomplete reaction. | Monitor the reaction progress using TLC or HPLC. Consider increasing the reaction time or temperature. |
| Decomposition of the product during work-up. | Use mild work-up conditions. Avoid strong acids or bases if the product is sensitive. | |
| High percentage of regioisomeric impurities | Non-selective methylation conditions. | Optimize the reaction conditions. This may include changing the solvent, temperature, or methylating agent. |
| Product is an oil and difficult to handle | Presence of residual solvent or impurities. | Ensure the product is thoroughly dried under vacuum. If impurities are present, proceed with purification. |
Purification
| Problem | Possible Cause | Suggested Solution |
| Poor separation of regioisomers by column chromatography | Inappropriate solvent system. | Perform a systematic TLC analysis with different solvent systems to find the optimal eluent for separation. A shallow gradient elution can improve resolution. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight. | |
| Co-elution of the desired product and an impurity in HPLC | Suboptimal mobile phase or column. | Adjust the mobile phase composition (e.g., solvent ratio, pH). Consider using a different type of column (e.g., a phenyl-hexyl column for aromatic compounds). |
| Difficulty in inducing crystallization | High purity of the compound. | Sometimes highly pure compounds are difficult to crystallize. Try different crystallization techniques like slow evaporation, vapor diffusion, or using a seed crystal. |
| Presence of impurities inhibiting crystallization. | Further purify the material using chromatography before attempting crystallization again. |
Experimental Protocols
Synthesis of this compound (Adapted Protocol)
This protocol is adapted from the synthesis of a similar compound, 1-(phenylmethyl)-1H-imidazole-2-carbonitrile.[2]
-
Reaction Setup: In a four-necked flask equipped with a stirrer, nitrogen inlet, thermometer, and addition funnel, dissolve 1H-imidazole-2-carbonitrile in a suitable solvent like acetonitrile.
-
Deprotonation: Cool the solution in an ice bath and add a base (e.g., sodium hydride) portion-wise to deprotonate the imidazole.
-
Methylation: Slowly add a methylating agent (e.g., methyl iodide) to the reaction mixture, maintaining the low temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
Identification and Quantification of Regioisomers
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of acetonitrile and water with 0.1% formic acid (e.g., 30:70 v/v). The ratio may need optimization. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Parameter | Condition |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min. |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-300 amu |
For distinguishing between this compound and 1-Methyl-1H-imidazole-5-carbonitrile, pay close attention to the chemical shifts of the imidazole ring protons and carbons in the 1H and 13C NMR spectra. The proton and carbon at the C2 position will be significantly deshielded in the 2-cyano isomer compared to the 5-cyano isomer. 2D NMR techniques like HSQC and HMBC can further confirm the assignments.
Expected 1H NMR Chemical Shifts (in CDCl3):
| Compound | N-CH3 (ppm) | H4 (ppm) | H5 (ppm) |
| This compound | ~3.8 | ~7.2 | ~7.0 |
| 1-Methyl-1H-imidazole-5-carbonitrile | ~3.7 | ~7.6 | - |
Expected 13C NMR Chemical Shifts (in CDCl3):
| Compound | N-CH3 (ppm) | C2 (ppm) | C4 (ppm) | C5 (ppm) | CN (ppm) |
| This compound | ~35 | ~120 | ~130 | ~125 | ~115 |
| 1-Methyl-1H-imidazole-5-carbonitrile | ~34 | ~140 | ~130 | ~118 | ~117 |
Purification of this compound
| Parameter | Specification |
| Stationary Phase | Silica gel (230-400 mesh) |
| Eluent | A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal gradient should be determined by TLC. |
| Column Loading | Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel before loading it onto the column. |
| Fraction Collection | Collect fractions and monitor their composition by TLC. |
| Product Isolation | Combine the pure fractions and remove the solvent under reduced pressure. |
Visualizations
Caption: Experimental workflow for the synthesis, analysis, and purification of this compound.
References
troubleshooting common side reactions in the methylation of imidazole-2-carbonitrile
Welcome to the technical support center for the methylation of imidazole-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot common issues encountered during their experiments. The following guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific challenges.
Troubleshooting Guide
This section provides solutions to common problems encountered during the N-methylation of imidazole-2-carbonitrile.
Question 1: My reaction is producing a mixture of N1 and N3 methylated regioisomers. How can I improve the selectivity?
Answer:
Achieving high regioselectivity is the most common challenge in the N-alkylation of unsymmetrical imidazoles like imidazole-2-carbonitrile.[1][2] The formation of two isomers occurs because methylation can happen at either of the two nitrogen atoms in the ring. The ratio of these products is influenced by electronic effects, steric hindrance, and reaction conditions.[2][3]
The cyano group at the C2 position is electron-withdrawing, which deactivates the adjacent nitrogen atoms (N1 and N3) towards electrophilic attack.[3] However, subtle differences in steric and electronic environments dictate the final product ratio. Here are key strategies to improve selectivity:
-
Steric Control: The size of the alkylating agent can significantly influence which nitrogen is targeted. Using a bulkier methylating agent or introducing a bulky substituent elsewhere on the ring can favor methylation at the less sterically hindered nitrogen.[2]
-
Reaction Conditions:
-
Base: The choice of base is critical. Strong, non-nucleophilic bases like Sodium Hydride (NaH) in an anhydrous aprotic solvent (like THF or DMF) ensure complete deprotonation of the imidazole, forming the imidazolide anion.[4][5] The subsequent alkylation of this anion is then governed by the factors below.
-
Solvent: Polar aprotic solvents such as DMF, DMSO, and Acetonitrile are commonly used and can influence reaction rates and selectivity.[5]
-
-
Protecting Groups: A well-established strategy is to use a protecting group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, to block one nitrogen, forcing alkylation to occur at the other.[6] This multi-step process involves protection, methylation, and deprotection but offers excellent control.[6]
Question 2: I'm observing a highly polar byproduct, and my desired product yield is low. What is it and how can I prevent it?
Answer:
A highly polar byproduct that remains at the baseline on a TLC plate (using a non-polar eluent) is likely the dialkylated imidazolium salt. This occurs when the already N-methylated product undergoes a second methylation, forming a quaternary salt.
Troubleshooting Steps:
-
Control Stoichiometry: Avoid using a large excess of the methylating agent. A stoichiometry of 1.0 to 1.1 equivalents of the methylating agent relative to the imidazole-2-carbonitrile is recommended.
-
Slow Addition: Add the methylating agent (e.g., methyl iodide) dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C).[4] This maintains a low concentration of the electrophile, reducing the chance of a second alkylation event.[5]
-
Reaction Monitoring: Monitor the reaction's progress closely using Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the starting material has been fully consumed to prevent the formation of the over-methylated product.[5]
Question 3: My reaction is slow or not reaching completion. How can I improve the conversion rate?
Answer:
Low or incomplete conversion can stem from several factors, primarily related to incomplete deprotonation of the imidazole ring or insufficient reactivity of the chosen reagents.[5]
Troubleshooting Steps:
-
Evaluate the Base and Solvent: Ensure the base is strong enough to fully deprotonate the imidazole. Sodium Hydride (NaH) in anhydrous THF or DMF is highly effective.[4] Weaker bases like potassium carbonate (K₂CO₃) may require more forcing conditions (e.g., higher temperature) and may not be as effective for this substrate due to the electron-withdrawing nitrile group.
-
Check Reagent Quality: Verify the purity and reactivity of your methylating agent (e.g., methyl iodide, dimethyl sulfate). Ensure your solvents are anhydrous, as water can quench the base (especially NaH) and inhibit the reaction.
-
Increase Temperature: If the reaction is sluggish at room temperature, gently heating the mixture can increase the rate. However, be cautious, as higher temperatures can sometimes negatively impact regioselectivity. Monitor the reaction closely if you choose to apply heat.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in the methylation of imidazole-2-carbonitrile?
A1: The regioselectivity is a delicate balance of three main factors:
-
Electronic Effects: The electron-withdrawing nitrile group at C2 reduces the nucleophilicity of both N1 and N3. The precise electronic distribution in the imidazolide anion determines the intrinsic reactivity of each nitrogen.[3]
-
Steric Hindrance: The spatial arrangement of atoms around each nitrogen atom influences the ease of approach for the methylating agent. The less crowded nitrogen is generally favored, especially with bulkier reagents.[2][3]
-
Reaction Conditions: The choice of base, solvent, counter-ion, and temperature can alter the reaction mechanism and the transition state energies for methylation at each nitrogen, thereby shifting the product ratio.[2]
Q2: Which methylating agent is better: methyl iodide or dimethyl sulfate?
A2: Both are effective methylating agents.
-
Methyl Iodide (CH₃I): Highly reactive and commonly used in laboratory settings.[7] It is volatile and should be handled with care. Its reactivity often leads to faster reaction times.[7]
-
Dimethyl Sulfate ((CH₃)₂SO₄): Less volatile, more economical, and often used in larger-scale preparations.[4] It is highly toxic and must be handled with extreme caution. The reaction mechanism and byproducts can differ slightly.
The choice often depends on laboratory scale, cost, and safety considerations. For troubleshooting, methyl iodide is often preferred due to its high reactivity.
Q3: How can I effectively separate the N1-methyl and N3-methyl isomers?
A3: The most common method for separating regioisomers of N-alkylated imidazoles is column chromatography.[1] Due to the difference in the position of the methyl group, the two isomers will likely have slightly different polarities, allowing for separation on a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). Careful selection of the eluent and potentially using a high-performance column can achieve good separation.
Data Presentation
Table 1: Influence of Reaction Parameters on Regioselectivity
The following table summarizes the expected qualitative effects of different reaction parameters on the N1/N3 isomer ratio in the methylation of a generic substituted imidazole. This serves as a general guide for optimization.
| Parameter | Condition A | Expected Outcome A | Condition B | Expected Outcome B | Rationale |
| Base | NaH in THF | Favors thermodynamic control | K₂CO₃ in Acetone | May favor kinetic control | The base and solvent system can influence which tautomer or which site of the anion reacts faster.[3] |
| Alkylating Agent | Methyl Iodide (less bulky) | Less selective | Isopropyl Iodide (more bulky) | Increased selectivity for the less hindered Nitrogen | Steric hindrance plays a major role; bulkier electrophiles are more sensitive to the steric environment.[2] |
| Temperature | 0 °C to Room Temp | Generally better selectivity | Reflux (High Temp) | May decrease selectivity | Higher temperatures can provide enough energy to overcome the activation barrier for both reaction pathways, leading to a mixture closer to the statistical ratio. |
Experimental Protocols
Protocol 1: Methylation of Imidazole-2-carbonitrile using NaH and Methyl Iodide
This protocol describes a standard laboratory procedure for the N-methylation of imidazole-2-carbonitrile.
Materials:
-
Imidazole-2-carbonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Under an inert atmosphere, add imidazole-2-carbonitrile (1.0 eq) to a round-bottom flask containing anhydrous DMF (or THF).
-
Deprotonation: Cool the mixture to 0 °C using an ice bath. Carefully add NaH (1.1 eq) portion-wise. Caution: Hydrogen gas evolves.
-
Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete formation of the sodium imidazolide salt.[4]
-
Methylation: While maintaining the temperature at 0 °C, add methyl iodide (1.1 eq) dropwise to the suspension.[4]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[4]
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 times).[4]
-
Washing: Combine the organic layers and wash with water and then brine to remove residual DMF and salts.[4]
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to separate the regioisomers and other impurities.
Visualizations
Reaction Pathway
Caption: Reaction pathway showing methylation leading to two regioisomers.
Troubleshooting Workflow
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Research Portal [ourarchive.otago.ac.nz]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
improving the stability of 1-Methyl-1H-imidazole-2-carbonitrile during storage
Technical Support Center: Stability of 1-Methyl-1H-imidazole-2-carbonitrile
This technical support guide provides researchers, scientists, and drug development professionals with essential information on maintaining the stability of this compound during storage. The content is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure maximum stability and prevent degradation, this compound should be stored in a cool, dry, and dark environment. Recommended conditions are:
-
Temperature: 2-8°C (refrigerated).
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Container: Use a tightly sealed, opaque container to protect from moisture and light.[1]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[2]
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, the primary degradation pathways are likely hydrolysis and oxidation.
-
Hydrolysis: The nitrile group (-CN) is susceptible to hydrolysis under acidic or basic conditions, which can convert it first to a carboxamide and then to a carboxylic acid (1-Methyl-1H-imidazole-2-carboxylic acid). The imidazole ring itself is generally stable but can be susceptible to strong acids and bases.[3][4]
-
Oxidation: The imidazole ring can be sensitive to oxidation, especially when mediated by bases or exposed to oxidizing agents like hydrogen peroxide.[3]
-
Photodegradation: Imidazole moieties can be sensitive to photodegradation upon exposure to high-intensity or UV light.[3]
Q3: My compound has developed a slight yellow or brown color after storage. Is it still usable?
A3: A change in color often indicates the formation of minor degradation products or impurities. While the compound may still be largely intact, its purity is compromised. It is crucial to re-analyze the sample using techniques like HPLC or LC-MS to quantify the purity before use. For applications requiring high purity, using the discolored material is not recommended without purification.
Q4: I'm observing a new peak in my HPLC analysis after storing the compound. What could it be?
A4: A new peak in the chromatogram strongly suggests degradation. The identity of the new peak depends on the storage conditions that led to its formation.
-
If exposed to moisture, acid, or base , the new peak is likely the corresponding carboxylic acid (1-Methyl-1H-imidazole-2-carboxylic acid) or the intermediate amide.
-
If exposed to air/oxygen , it could be an N-oxide derivative or other oxidative degradation product of the imidazole ring.
-
To confirm the identity, techniques like LC-MS or NMR spectroscopy are required to determine the mass and structure of the impurity.[5]
Q5: How can I perform a quick stability check on my sample?
A5: A comparative HPLC analysis is the most straightforward method. Analyze the stored sample against a freshly prepared standard or a sample from a new, unopened batch. A decrease in the main peak area and the appearance of new peaks are indicative of degradation. Thin-Layer Chromatography (TLC) can also be used for a rapid qualitative assessment.
Troubleshooting Guide
This guide addresses specific issues you might encounter and provides a logical workflow for resolving them.
Problem: Unexpected Decrease in Purity Detected by HPLC
If you observe a loss of purity in your sample of this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for purity issues.
-
Review Storage Conditions: Was the compound stored at 2-8°C, protected from light, and under an inert atmosphere? Improper storage is the most common cause of degradation.
-
Review Handling Procedures: Was the compound exposed to acidic or basic solutions? Was it dissolved in a protic solvent and left at room temperature for an extended period? The nitrile group is more susceptible to hydrolysis under these conditions.
-
Characterize Impurities: Use LC-MS to get the mass of the impurity peaks. This can quickly help identify if hydrolysis (mass increase of +18 for carboxylic acid) or oxidation (mass increase of +16) has occurred.
-
Perform Forced Degradation Study: To definitively identify degradation pathways, a forced degradation study can be performed (see Experimental Protocols). This involves intentionally stressing the compound under various conditions.[6][7]
-
Remediate & Prevent: If the sample is critical, it may be purified by recrystallization or chromatography. For future use, strictly adhere to the recommended storage and handling protocols.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study, or stress testing, is performed to identify the likely degradation products and demonstrate the stability-indicating power of your analytical methods.[7][8] This helps in understanding the intrinsic stability of the molecule.[9]
Objective: To evaluate the stability of this compound under hydrolytic, oxidative, and photolytic stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and water).
-
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose 1 mL of the stock solution to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a defined period (e.g., 24 hours). Run a dark control in parallel.
-
Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80°C) for 7 days. Also, heat a solution of the compound at 60°C for 24 hours.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples before analysis.
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Aim for 5-20% degradation. If degradation is excessive, reduce the stress duration or temperature. If no degradation is observed, increase the stress intensity.[6][8]
-
Caption: Workflow for a forced degradation study.
Data Presentation
Table 1: Example Data from Forced Degradation Study
The results from the forced degradation study should be summarized in a clear, tabular format for easy comparison.
| Stress Condition | Duration (hrs) | Temperature (°C) | Purity (%) by HPLC | Major Degradant m/z (Proposed Identity) |
| Control (Unstressed) | 24 | RT | 99.8% | N/A |
| 0.1 M HCl | 24 | 60 | 85.2% | 126 (1-Methyl-1H-imidazole-2-carboxylic acid) |
| 0.1 M NaOH | 24 | 60 | 78.9% | 126 (1-Methyl-1H-imidazole-2-carboxylic acid) |
| 3% H₂O₂ | 24 | RT | 92.5% | 123 (Oxidized Imidazole Ring) |
| Photolytic (ICH Q1B) | 24 | RT | 97.1% | Multiple minor peaks |
| Thermal (Solid) | 168 | 80 | 99.5% | No significant degradation |
Potential Degradation Pathway
The most probable degradation pathway involves the hydrolysis of the nitrile group.
Caption: Potential hydrolytic degradation pathway.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2′-deoxy-β-D-ribofuranosyl imidazole and thiazole C-nucleosides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. pharmatimesofficial.com [pharmatimesofficial.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. pharmaguru.co [pharmaguru.co]
Technical Support Center: Preventing Hydrolysis of the Nitrile Group in 1-Methyl-1H-imidazole-2-carbonitrile
For researchers, scientists, and drug development professionals utilizing 1-Methyl-1H-imidazole-2-carbonitrile, ensuring the stability of the nitrile group is paramount to successful experimentation. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the unwanted hydrolysis of this key functional group.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the nitrile group of this compound susceptible to hydrolysis?
A1: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, a reaction that is often accelerated by heat.[1] In the presence of water, the nitrile can be converted first to a carboxamide intermediate and subsequently to a carboxylic acid. Vigorous conditions, such as refluxing with strong acids or bases, will typically drive the reaction to the carboxylic acid.[1][2]
Q2: How does the imidazole ring influence the reactivity of the nitrile group?
Q3: Are there any general indicators that suggest nitrile hydrolysis may be occurring in my reaction?
A3: Common indicators of nitrile hydrolysis include the appearance of unexpected peaks in your analytical data (e.g., TLC, LC-MS, NMR) corresponding to the mass or spectral properties of the corresponding amide (1-Methyl-1H-imidazole-2-carboxamide) or carboxylic acid (1-Methyl-1H-imidazole-2-carboxylic acid). A decrease in the yield of your desired nitrile-containing product and the formation of more polar byproducts are also strong indicators.
Q4: Is it possible to selectively perform reactions on other parts of the this compound molecule without affecting the nitrile group?
A4: Yes, achieving chemoselectivity is possible by carefully choosing reaction conditions. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be performed on halo-substituted imidazoles while preserving the nitrile group.[3][4] Similarly, selective reductions of other functional groups in the presence of a nitrile are also achievable with appropriate reagents.[5][6][7][8]
Troubleshooting Guide: Preventing Unwanted Nitrile Hydrolysis
This guide provides solutions to common problems encountered during reactions involving this compound where nitrile hydrolysis is a potential side reaction.
| Problem | Potential Cause | Recommended Solution |
| Formation of 1-Methyl-1H-imidazole-2-carboxamide or 1-Methyl-1H-imidazole-2-carboxylic acid as a byproduct. | Reaction conditions are too harsh (e.g., high temperature, prolonged reaction time). | - Reduce the reaction temperature if possible. - Monitor the reaction closely and stop it as soon as the starting material is consumed. - Consider using milder reagents. |
| Presence of strong acid or base in the reaction mixture. | - If possible, perform the reaction under neutral conditions. - Use a non-nucleophilic base if a base is required. - If an acid is necessary, consider using a weaker organic acid or a Lewis acid. | |
| Use of aqueous solvents or reagents containing water. | - Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. | |
| Low yield of the desired nitrile-containing product. | Gradual hydrolysis of the nitrile group over the course of the reaction. | - Optimize the reaction time to maximize the yield of the desired product while minimizing byproduct formation. - See solutions for "Formation of hydrolysis byproducts." |
| The nitrile group is not stable to the purification conditions (e.g., column chromatography on silica gel). | - Neutralize the crude product before purification. - Use a less acidic stationary phase for chromatography, such as neutral alumina. - Consider alternative purification methods like crystallization or distillation if applicable. |
Experimental Protocols
Below are examples of experimental protocols where a nitrile group on a heterocyclic ring is preserved during a chemical transformation. These can be adapted for reactions with this compound with careful consideration of the specific substrate and reagents.
Protocol 1: Suzuki-Miyaura Cross-Coupling of a Halo-imidazole with a Phenylboronic Acid
This protocol demonstrates the preservation of a nitrile group during a C-C bond-forming reaction.
Reaction:
Procedure:
-
To a solution of the halo-imidazole derivative (1.0 eq) and phenylboronic acid (1.2 eq) in a 4:1 mixture of dioxane and water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: The choice of catalyst, base, and solvent may need to be optimized for this compound.
Protocol 2: Selective Reduction of an Ester in the Presence of a Nitrile
This protocol illustrates the chemoselective reduction of an ester functional group while leaving the nitrile intact.
Reaction:
Procedure using Sodium Borohydride (for non-conjugated esters):
-
Dissolve the ester- and nitrile-containing imidazole (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) at 0 °C.
-
Add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C to room temperature and monitor by TLC.
-
Once the reaction is complete, quench carefully with water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the product by column chromatography.
Caution: Sodium borohydride is a reactive reagent. Handle with care.
Visualizing Reaction Pathways
To aid in understanding the chemical transformations, the following diagrams illustrate the hydrolysis pathway and a general experimental workflow for preventing it.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for 1-Methyl-1H-imidazole-2-carbonitrile
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the analytical methods for detecting and quantifying impurities in 1-Methyl-1H-imidazole-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for detecting impurities in this compound?
A1: The most common and effective analytical methods are High-Performance Liquid Chromatography (HPLC) for non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile impurities (like residual solvents), and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and quantification.[1][2] Hyphenated techniques like LC-MS are also invaluable for identifying unknown impurities.[2]
Q2: What are the potential impurities I should be aware of during the synthesis and analysis of this compound?
A2: Potential impurities can originate from starting materials, side reactions, or degradation.[2][3] Key impurities to consider include:
-
Unreacted Starting Materials: Such as 1H-imidazole-2-carbonitrile.
-
Regioisomers: Methylation can potentially yield the undesired 1-Methyl-1H-imidazole-5-carbonitrile isomer.[3]
-
Over-methylation Products: Formation of quaternary imidazolium salts.[3]
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis, which can form the corresponding amide or carboxylic acid.[3]
-
Residual Solvents: Solvents used in the reaction and purification steps.[3]
Q3: How do I select an appropriate HPLC column for analyzing this compound and its impurities?
A3: For polar compounds like imidazole derivatives, a reverse-phase C18 or C8 column is a common starting point.[4][5] However, due to the high polarity of some potential impurities, they may be poorly retained.[6] In such cases, Hydrophilic Interaction Chromatography (HILIC) is a suitable alternative.[6][7] For separating chiral impurities, specialized chiral stationary phases would be necessary.[8]
Q4: What are recommended starting conditions for an HPLC method?
A4: A good starting point for a reverse-phase HPLC method would be a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier like acetonitrile or methanol.[4][9][10] For Mass Spectrometry (MS) compatibility, volatile buffers like formic acid or ammonium acetate are preferred over non-volatile ones like phosphoric acid.[9][10]
Q5: How can I identify an unknown peak in my chromatogram?
A5: Identifying an unknown impurity typically involves a combination of techniques. High-Resolution Mass Spectrometry (HRMS), often coupled with HPLC (LC-MS), provides an accurate mass of the impurity, which can be used to predict its elemental composition.[1] Further structural information can be obtained by isolating the impurity using preparative HPLC and then analyzing it by NMR spectroscopy (1D and 2D) and other spectroscopic methods.[2]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
HPLC Analysis Troubleshooting
Problem: Poor peak shape (tailing or fronting) for the main compound or impurities.
| Possible Cause | Suggested Solution |
| Secondary Interactions with Column Silanols | The basic nature of the imidazole ring can lead to strong interactions with acidic silica gel.[3] Use a column with low silanol activity or add a competing base like triethylamine (0.1%) to the mobile phase.[7] Alternatively, operate at a pH where the analyte is neutral. |
| Column Overload | Reduce the injection volume or the concentration of the sample.[3] |
| Incompatible Injection Solvent | Whenever possible, dissolve the sample in the initial mobile phase.[11] A stronger injection solvent can cause peak distortion. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
Problem: Inconsistent retention times.
| Possible Cause | Suggested Solution |
| Pump or Flow Rate Issues | Check for leaks in the pump and fittings.[11] Ensure the pump is delivering a constant flow and pressure. Daily flushing of buffer salts is recommended.[11] |
| Mobile Phase Composition | Ensure accurate mobile phase preparation and adequate mixing. Premixing the mobile phase can help. If using a gradient, ensure the proportioning valves are working correctly. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature, as temperature can significantly affect retention times.[8] |
Problem: Co-elution of the main peak with an impurity.
| Possible Cause | Suggested Solution |
| Inadequate Separation | Optimize the mobile phase composition. Try a different organic modifier (e.g., methanol instead of acetonitrile) or adjust the pH.[12] |
| Presence of a Close-Eluting Isomer | A regioisomer may have a very similar polarity.[3] To improve separation, use a shallower gradient, a lower flow rate, or a longer column.[3] High-Performance Liquid Chromatography (HPLC) might be required for complete separation.[3] |
| Wrong Column Chemistry | If optimizing the mobile phase is insufficient, try a column with a different stationary phase (e.g., a phenyl-hexyl or a HILIC column). |
General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common analytical issues.
Experimental Protocols
HPLC-UV Method for Impurity Profiling
This protocol is a general starting point and should be optimized for your specific instrumentation and impurity profile.
-
Chromatographic System:
-
Reagents and Solutions:
-
Mobile Phase A: 0.025 M Potassium Dihydrogen Phosphate (KH2PO4), pH adjusted to 3.2 with phosphoric acid.[4] (For LC-MS, use 0.1% formic acid in water).
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Mobile Phase A or a mixture of water and acetonitrile.
-
-
Procedure:
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 25 40 60 30 40 60 31 95 5 | 40 | 95 | 5 |
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 1 mg/mL.
-
Analysis: Equilibrate the column with the initial mobile phase conditions for at least 30 minutes. Inject the sample and record the chromatogram.
-
GC-MS Method for Residual Solvents
This method is suitable for identifying and quantifying volatile impurities.
-
Chromatographic System:
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Injector: Split/Splitless, operated in split mode (e.g., 20:1).
-
Injector Temperature: 220°C.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
-
Temperature Program:
-
Initial Temperature: 40°C, hold for 5 minutes.
-
Ramp: Increase to 240°C at a rate of 10°C/min.
-
Final Hold: Hold at 240°C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 35-400.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO, Methanol) that does not interfere with the analytes of interest, to a concentration of approximately 50 mg/mL.
Impurity Identification Workflow
Caption: Standard workflow for the identification of an unknown impurity.
Quantitative Data Summary
The following tables provide representative data for method validation. Actual values must be determined in your laboratory.
Table 1: HPLC Method Performance Characteristics
| Parameter | Typical Acceptance Criteria | Example Value |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.03 µg/mL |
| Precision (%RSD) | ≤ 2.0% | 0.8% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
Table 2: Common Solvents and Typical GC-MS Retention Times
| Solvent | Typical Retention Time (min) |
| Methanol | ~3.5 |
| Acetonitrile | ~4.2 |
| Dichloromethane | ~5.8 |
| Toluene | ~10.5 |
| N,N-Dimethylformamide (DMF) | ~12.1 |
| Note: Retention times are approximate and will vary based on the specific GC system and conditions. |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. soeagra.com [soeagra.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmatutor.org [pharmatutor.org]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. HPLC METHOD FOR IMIDAZOLE - Chromatography Forum [chromforum.org]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Separation of 1H-Imidazole, 2-(1-methylethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Separation of 1-Decyl-2-methyl-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. wjpsonline.com [wjpsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents [patents.google.com]
Technical Support Center: HPLC Method Development for Purity Analysis of 1-Methyl-1H-imidazole-2-carbonitrile
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1-Methyl-1H-imidazole-2-carbonitrile. Given its polar and basic nature, this compound presents unique chromatographic challenges which are addressed in the following sections.
Experimental Protocol: Recommended Starting Method
A reversed-phase HPLC (RP-HPLC) method is the most common starting point for the analysis of small molecules. Due to the high polarity of this compound, a column designed for use with highly aqueous mobile phases is recommended to ensure reproducible retention and good peak shape.[1][2]
Methodology:
-
Column Selection: Begin with a C18 column specifically designed for aqueous mobile phases (e.g., "AQ" type, polar-endcapped, or polar-embedded).[1][3] These columns provide stable retention in high-water-content mobile phases and minimize issues like phase collapse.[2][4]
-
Mobile Phase Preparation:
-
Aqueous Component (A): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.2 using phosphoric acid.[5][6] A buffer is critical for maintaining a stable pH to ensure consistent analyte ionization and peak shape.[7][8]
-
Organic Component (B): Use HPLC-grade methanol or acetonitrile. Methanol has been shown to provide good resolution for some imidazole derivatives.[5][6]
-
-
Gradient Elution: Start with a shallow gradient to scout for the analyte and any potential impurities. A typical starting gradient would be 5% to 50% Organic Component (B) over 20 minutes.
-
Sample Preparation: Dissolve the this compound standard and samples in the initial mobile phase composition (e.g., 95:5 Aqueous:Organic) to prevent peak distortion caused by solvent mismatch.[8][9]
-
Detection: Use a UV detector. The optimal wavelength should be determined by running a UV scan of the analyte. A starting wavelength of 230 nm can be used based on methods for similar imidazole compounds.[10]
-
System Parameters: Set a flow rate of 1.0 mL/min and a column temperature of 30°C. The injection volume should be kept low (e.g., 5-10 µL) to avoid volume overload.[4]
Table 1: Recommended Initial HPLC Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| Column | Aqueous C18 (e.g., ODS-AQ), 150 x 4.6 mm, 5 µm | Resists phase collapse with high aqueous mobile phases, suitable for polar analytes.[1][2] |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.2 | Buffering controls analyte ionization, leading to consistent retention and peak shape.[5][6][7] |
| Mobile Phase B | Methanol or Acetonitrile | Common organic modifiers for RP-HPLC. |
| Gradient | 5% B to 50% B over 20 minutes | A scouting gradient to determine the retention behavior of the main peak and impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Provides better reproducibility than ambient temperature. |
| Injection Volume | 5 µL | Minimizes potential for volume or mass overload, which can cause peak fronting.[4] |
| Detection | UV at 230 nm | A common detection wavelength for imidazole-containing compounds.[10] |
| Sample Diluent | Initial Mobile Phase (95% A: 5% B) | Ensures compatibility with the mobile phase to prevent poor peak shape.[9] |
Logical Workflow for Method Development
The following diagram outlines a systematic approach to developing a robust HPLC method for this compound, including key decision points and alternative strategies.
Caption: Workflow for HPLC method development and optimization.
Troubleshooting Guide
This section addresses common problems encountered during the analysis of this compound in a question-and-answer format.
Q1: My peak for this compound is showing significant tailing. What are the likely causes and solutions?
A: Peak tailing for a basic compound like this is most often caused by secondary interactions with acidic residual silanol groups on the HPLC column's stationary phase.[7][9][11]
-
Solution 1: Check Your Column: Ensure you are using a high-purity, end-capped column.[7] Older columns or those not designed for basic compounds have more active silanol sites. If the column is old, replace it.
-
Solution 2: Adjust Mobile Phase pH: Increasing the mobile phase pH can help suppress the ionization of silanol groups, reducing interactions. However, be mindful of the column's pH stability range (typically pH 2-8 for silica-based columns).[12] Using a buffer is essential for pH control.[7]
-
Solution 3: Increase Buffer Concentration: A higher buffer concentration can more effectively shield the charged analyte from interacting with the stationary phase, improving peak shape.[7][9]
-
Solution 4: Check for Column Overload: Injecting too much sample can lead to tailing.[7] Try diluting your sample and re-injecting to see if the peak shape improves.
Q2: I am seeing a fronting peak. How can I fix this?
A: Peak fronting is typically caused by injecting too much sample (mass overload), injecting too large a volume (volume overload), or using a sample solvent that is stronger than the mobile phase.[4][9]
-
Solution 1: Reduce Sample Concentration: Dilute your sample by a factor of 10 and inject it again.[4] If fronting is resolved, you are likely experiencing mass overload.
-
Solution 2: Match Sample Solvent to Mobile Phase: The ideal sample solvent is the mobile phase itself.[9] If your compound is dissolved in a stronger solvent (e.g., 100% acetonitrile) than the initial mobile phase (e.g., 5% acetonitrile), it will travel through the column inlet too quickly, causing fronting. Re-dissolve your sample in the starting mobile phase.
-
Solution 3: Check for Column Issues: A void or physical damage at the column inlet can also cause fronting.[4] This is more likely to affect all peaks in the chromatogram. If suspected, reversing and flushing the column (if recommended by the manufacturer) or replacing it may be necessary.
Q3: The analyte has very poor or no retention and elutes near the solvent front. What should I do?
A: This is a common issue for polar compounds in reversed-phase chromatography.[13][14] It indicates that the analyte has very little affinity for the non-polar stationary phase.
-
Solution 1: Use a 100% Aqueous Mobile Phase: First, ensure your column is aqueous-stable.[1] If so, try running a 100% aqueous buffered mobile phase. Standard C18 columns can undergo "phase collapse" in highly aqueous conditions, leading to a sudden loss of retention.[2][4]
-
Solution 2: Modify Mobile Phase pH: Since the analyte is basic, increasing the mobile phase pH (e.g., towards neutral) will make it less protonated (more neutral), which can increase its retention on a C18 column.[13]
-
Solution 3: Switch to HILIC: If reversed-phase methods fail to provide adequate retention, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended alternative.[13][15][16] HILIC uses a polar stationary phase (like silica) with a high-organic mobile phase (like acetonitrile) to retain and separate very polar compounds.[13][16]
Q4: My peak shape is inconsistent between injections. What could be the problem?
A: Inconsistent peak shape often points to issues with pH stability or column equilibration.
-
Solution 1: Ensure Proper Buffering: If you are not using a buffer or the buffer concentration is too low, small changes in your sample or mobile phase can cause significant pH shifts, altering the analyte's ionization state and peak shape.[7] Ensure your buffer is correctly prepared and within its effective buffering range.
-
Solution 2: Increase Column Equilibration Time: When changing mobile phases or running a gradient, the column needs adequate time to re-equilibrate. If the equilibration time is too short, the column chemistry will not be consistent at the start of each run, leading to variable retention and peak shape. Increase the post-run equilibration time.
-
Solution 3: Check for Sample Matrix Effects: If analyzing purity in a complex sample matrix, components from the matrix may accumulate on the column and affect the chromatography over a series of injections.[11] Using a guard column can help protect the analytical column.[8]
Q5: I'm observing split peaks. What is the cause?
A: Split peaks can be caused by a few issues, often related to the column inlet or injection technique.[9]
-
Solution 1: Check for a Blocked Frit or Column Void: A partial blockage of the inlet frit or a void that has formed in the packing material at the top of the column can cause the sample band to split as it enters.[9] Try replacing the in-line filter and guard column. If the problem persists, the analytical column may need replacement.
-
Solution 2: Address Solvent Mismatch: Injecting a sample in a solvent that is much stronger or immiscible with the mobile phase can cause peak splitting.[9] Ensure your sample is fully dissolved in a solvent compatible with the mobile phase.
Frequently Asked Questions (FAQs)
Q1: What is a good starting column choice for this compound?
A: For a polar basic compound like this compound, an excellent starting choice is a reversed-phase column with a polar-modified stationary phase, such as a polar-endcapped C18 or a C18-AQ column.[1][17] These are designed to provide better retention for polar compounds and are stable in the highly aqueous mobile phases often required.[2] If retention is still insufficient, a HILIC column (e.g., bare silica, diol, or amide) is the next logical choice.[1][3]
Q2: How do I select the optimal mobile phase pH?
A: The analyte has a predicted pKa of around 2.38, meaning it will be protonated and positively charged at low pH.[18] To maximize retention in RP-HPLC, you generally want the analyte to be as neutral as possible. This would suggest using a pH well above 2.38. However, peak shape for basic analytes is often poor at neutral pH due to silanol interactions. Therefore, a common strategy is to work at a low pH (e.g., 2.5-3.5) where the analyte is consistently ionized and silanol interactions are suppressed, or a high pH (e.g., 8-10, with a pH-stable column) where the analyte is neutral and silanols are deprotonated.[13] A pH of ~3.2 has been shown to be effective for other imidazole drugs.[5][6]
Q3: What is the best organic modifier to use, Acetonitrile or Methanol?
A: Both acetonitrile and methanol are suitable for this analysis. They offer different selectivities, meaning they can change the relative retention of impurities. It is often beneficial to screen both during method development. One study on imidazole derivatives found methanol to be superior to acetonitrile regarding resolution and safety.[5] Acetonitrile generally has a lower viscosity and lower UV cutoff, which can be advantageous.
Q4: How should I prepare my sample for injection?
A: The sample should be dissolved and diluted in a solvent that is as close as possible to the initial mobile phase composition.[8][9] This prevents solvent strength mismatch, which can lead to distorted or split peaks. Filter the sample through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates that could clog the column frit. The concentration should be low enough to avoid detector saturation and mass overload, which can cause peak fronting.[4]
References
- 1. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 2. hplc.eu [hplc.eu]
- 3. lcms.cz [lcms.cz]
- 4. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 5. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. Selection Guide for HPLC Columns - Hawach [hawachhplccolumn.com]
- 13. HPLC METHOD FOR IMIDAZOLE - Chromatography Forum [chromforum.org]
- 14. researchgate.net [researchgate.net]
- 15. glsciencesinc.com [glsciencesinc.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chembk.com [chembk.com]
strategies to minimize the degradation of 1-Methyl-1H-imidazole-2-carbonitrile under experimental conditions
This center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize the degradation of 1-Methyl-1H-imidazole-2-carbonitrile during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound are believed to be hydrolysis of the nitrile group, oxidation of the imidazole ring, and photodegradation. The imidazole moiety, in particular, can be susceptible to base-mediated autoxidation and degradation upon exposure to UV light.[1]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure stability, the compound should be stored in a cool, dry place, ideally refrigerated at 2-8°C. It should be kept in a tightly sealed container, protected from light and moisture. For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation and hydrolysis.
Q3: Which solvents are recommended for dissolving this compound to minimize degradation?
A3: Use anhydrous, aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane. Avoid using aqueous solutions, especially those with a basic pH, for prolonged periods. If aqueous buffers are necessary, use them at a neutral or slightly acidic pH and prepare the solutions fresh before use.
Q4: Is this compound sensitive to light?
A4: Yes, imidazole derivatives can be sensitive to photodegradation.[1] It is recommended to conduct experiments in amber glassware or under conditions that protect the compound from direct light, especially UV light.
Troubleshooting Guide: Minimizing Degradation
This guide addresses common issues encountered during experiments involving this compound.
Issue 1: Low or inconsistent yield in a reaction.
-
Question: My reaction yield is lower than expected, or varies between batches. Could this be due to degradation of the starting material?
-
Answer: Yes, degradation during storage or the reaction itself can lead to lower yields.
-
Verify Storage: Ensure the compound has been stored correctly (cool, dark, dry, inert atmosphere).
-
Inert Atmosphere: Run your reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation, especially if the reaction is heated or run for an extended period.
-
Solvent Purity: Use anhydrous solvents to minimize the risk of hydrolysis.
-
Temperature Control: Avoid excessive heating. If high temperatures are necessary, minimize the reaction time.
-
pH Control: If your reaction conditions are basic, consider if a milder base or a shorter reaction time can be used, as the imidazole moiety can be susceptible to base-mediated autoxidation.[1]
-
Issue 2: Appearance of unexpected impurities in analytical results (e.g., HPLC, NMR).
-
Question: I am observing unexpected peaks in my HPLC chromatogram or signals in my NMR spectrum. Could these be degradation products?
-
Answer: It is highly likely. The two most probable degradation products are the corresponding amide (from partial hydrolysis of the nitrile) and the carboxylic acid (from full hydrolysis).
-
Hydrolysis Check: Re-evaluate your experimental conditions for sources of water and strong acid or base. Even ambient humidity can be a factor in long experiments.
-
Oxidation Check: Ensure your reaction and work-up procedures are free from oxidizing agents. If the reaction is exposed to air for long periods, oxidative degradation of the imidazole ring may occur.
-
Photodegradation Check: If the reaction was exposed to light, photodegradation products may have formed.[1] Repeat the experiment with light protection.
-
Analytical Method: To confirm the identity of impurities, consider techniques like LC-MS to get the molecular weights of the unknown peaks. A generic stability-indicating HPLC method is provided in the protocols section.
-
Issue 3: The compound changes color or physical appearance over time.
-
Question: My stored this compound has developed a yellowish or brownish tint. Is it still usable?
-
Answer: A change in color often indicates degradation. While the compound may still contain a significant amount of the desired material, the presence of impurities is likely.
-
Purity Check: Before use, we recommend re-analyzing the material by HPLC or another suitable method to determine its purity.
-
Root Cause Analysis: The color change is often due to minor oxidation or photodegradation. Review your storage and handling procedures to prevent further degradation of your remaining stock. Storing under an inert gas and protecting from light are critical.
-
Degradation Data Summary
| Stress Condition | Parameter | Duration | Expected Degradation (%) | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 5 - 15% | 1-Methyl-1H-imidazole-2-carboxamide, 1-Methyl-1H-imidazole-2-carboxylic acid |
| Basic Hydrolysis | 0.1 M NaOH | 8 hours | 10 - 25% | 1-Methyl-1H-imidazole-2-carboxamide, 1-Methyl-1H-imidazole-2-carboxylic acid |
| Oxidation | 3% H₂O₂ | 24 hours | 15 - 30% | Ring-oxidized species, N-oxides |
| Thermal | 80°C (in solution) | 48 hours | 5 - 10% | Various decomposition products |
| Photochemical | UV Light (254 nm) | 8 hours | 20 - 40% | Various photolytic products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to assess the stability of this compound and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 8 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to the working concentration.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase to the working concentration.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light. Dilute with mobile phase.
-
Thermal Degradation: Keep 1 mL of stock solution in a sealed vial at 80°C for 48 hours. Cool and dilute with mobile phase.
-
Photodegradation: Expose 1 mL of stock solution in a quartz cuvette to UV light (254 nm) for 8 hours. Dilute with mobile phase.
-
Control Sample: Prepare a control sample by diluting the stock solution with an equal volume of water and the appropriate amount of mobile phase without subjecting it to stress.
3. Analysis:
-
Analyze all samples using the HPLC method described below.
-
Compare the chromatograms of the stressed samples to the control sample.
-
Assess the percentage of degradation and the formation of new peaks. The analytical method is considered "stability-indicating" if the degradation peaks are well-resolved from the main peak of the parent compound.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose method suitable for separating this compound from its potential degradation products. Method optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C8 or a polar-embedded column may also provide good results.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-26 min: Linear gradient back to 95% A, 5% B
-
26-30 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected degradation.
References
alternative methylation reagents for the synthesis of 1-Methyl-1H-imidazole-2-carbonitrile
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-1H-imidazole-2-carbonitrile. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols focusing on alternative methylation reagents.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the methylation of 1H-imidazole-2-carbonitrile?
A1: Researchers often face several challenges:
-
Low or No Yield: This can result from incomplete deprotonation of the imidazole nitrogen, the use of an inactive reducing agent, or an unsuitable solvent.[1]
-
Formation of Regioisomers: Methylation can occur on either nitrogen of the imidazole ring, leading to the formation of the undesired 1-Methyl-1H-imidazole-5-carbonitrile isomer, which can be difficult to separate from the target product.[2]
-
Byproduct Formation: Over-alkylation can occur, and side reactions involving the imidazole ring are also possible.[1]
-
Purification Difficulties: The basic nature of the imidazole product can cause it to interact strongly with acidic silica gel during column chromatography, leading to streaking and poor separation.[1][2]
-
Safety and Toxicity of Reagents: Traditional methylating agents like methyl iodide and dimethyl sulfate are highly toxic and carcinogenic, posing significant health risks.[3][4]
Q2: Why should I consider alternative methylation reagents to methyl iodide and dimethyl sulfate?
A2: While effective, methyl iodide and dimethyl sulfate are known for their high toxicity and carcinogenicity.[5] Modern green chemistry principles encourage the use of safer, more environmentally friendly alternatives.[4] Reagents like dimethyl carbonate (DMC) and trimethyl phosphate offer lower toxicity.[3][6] For industrial applications, using methanol with a solid acid catalyst provides a cost-effective and less hazardous route.[7][8] Utilizing these alternatives can improve laboratory safety, reduce environmental impact, and simplify waste disposal.
Q3: How can I control the regioselectivity of the N-methylation?
A3: Controlling which of the two imidazole nitrogens gets methylated is a key challenge. The regioselectivity is influenced by factors such as the steric hindrance of substituents on the imidazole ring, the choice of solvent, the counter-ion of the base used for deprotonation, and the nature of the methylating agent itself. While specific protocols for 1H-imidazole-2-carbonitrile are less common in the provided results, general principles of imidazole chemistry suggest that steric hindrance near one nitrogen will direct the methyl group to the other. A systematic screening of reaction conditions is often necessary to optimize the yield of the desired this compound isomer.
Q4: What are some "greener" or more environmentally friendly methylation reagents?
A4: Dimethyl carbonate (DMC) is considered a green chemical reagent.[6] It has low toxicity and is an environmentally friendly alternative to traditional methylating agents.[6] Methanol is another option, especially in industrial-scale synthesis where it is used with a recyclable solid acid catalyst, producing water as the main byproduct.[7][9] These reagents align with the principles of sustainable chemistry by reducing hazardous waste and improving safety.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of the imidazole ring. 2. The methylating agent is old or inactive. 3. Unsuitable or wet solvent was used.[1] | 1. If using a base like NaH, ensure it is fresh and the reaction is under an inert atmosphere. Allow sufficient time for deprotonation.[10] 2. Use a fresh bottle of the methylating agent. 3. Use anhydrous solvents. |
| Formation of Multiple Products (Byproducts/Isomers) | 1. The reaction temperature is too high, leading to side reactions. 2. A mixture of regioisomers (1,4- and 1,5-substituted) is forming.[2] 3. Over-alkylation of the amine.[1] | 1. Run the reaction at a lower temperature. 2. Alter the base, solvent, or methylating agent to improve selectivity. A longer column or a shallower gradient may be needed for chromatographic separation.[2] 3. Use a milder reducing agent or carefully control the stoichiometry of the reactants.[1] |
| Difficulty with Column Chromatography Purification (Streaking) | The basic imidazole nitrogen interacts strongly with the acidic silica gel.[1] | Add a small amount of a basic modifier, such as 0.5-1% triethylamine, to the eluent system to improve peak shape and recovery.[1] Alternatively, consider using a different stationary phase like alumina.[2] |
| Product is an Oil and Difficult to Handle | 1. The free base form of the product may be a low-melting solid or an oil.[1] 2. Residual solvent or impurities are present.[2] | 1. Convert the product to a more stable and crystalline hydrochloride salt by treating it with a solution of HCl in a non-polar solvent like diethyl ether.[1] 2. Ensure the product is thoroughly dried under high vacuum to remove all residual solvent.[2] |
Data Presentation: Comparison of Methylation Reagents
The following table summarizes various reagents and conditions for the N-methylation of imidazoles. Note that conditions may need optimization for the specific 1H-imidazole-2-carbonitrile substrate.
| Methylating Agent | Base / Catalyst | Solvent | Temperature (°C) | Molar Ratio (Reagent:Substrate) | Typical Yield | Safety & Notes |
| Methyl Iodide (CH₃I) [10] | Sodium Hydride (NaH) | Anhydrous DMF or THF | 0 to Room Temp | 1.1 : 1 | High | Highly toxic and volatile. Requires inert atmosphere. |
| Dimethyl Sulfate ((CH₃)₂SO₄) [10] | Sodium Hydroxide (NaOH) | Water or Acetone | < 35 to Reflux | 1.2 : 1 | High | Less volatile than CH₃I but highly toxic and carcinogenic.[3] |
| Methanol (CH₃OH) [7] | Solid Acid Catalyst | None (Neat) | 250 - 400 | 4:1 to 6:1 | High | Suited for large-scale, continuous flow industrial synthesis.[7] |
| Dimethyl Carbonate (DMC) [6] | None (Autocatalytic) | None (Neat) | 80 - 250 | Varies | High | Low toxicity, environmentally friendly "green" reagent.[6] Reaction is run under pressure (0.3-8.0 MPa).[6] |
| Iodomethane [11] | Potassium tert-butoxide | Dry THF | 0 to Room Temp | 1.3 : 1 | 99% (reported for a substituted imidazole)[11] | Strong base required. Suitable for lab scale. |
| Trimethyl Phosphate [3] | Not specified | None (Neat) | Not specified | Varies | Good | A safer, milder alternative to dimethyl sulfate.[3] |
Experimental Protocols
Protocol 1: Methylation using Methyl Iodide and Sodium Hydride[10]
This is a classic laboratory-scale method for N-methylation.
-
Preparation: Under an inert argon or nitrogen atmosphere, suspend 1H-imidazole-2-carbonitrile (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Deprotonation: Cool the mixture to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 1 hour to ensure complete deprotonation, which is indicated by the cessation of hydrogen gas evolution.[10]
-
Methylation: To the resulting sodium imidazolide solution, add methyl iodide (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching & Extraction: Upon completion, cautiously quench the reaction by the slow addition of water. Extract the aqueous layer three times with ethyl acetate.
-
Workup: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Methylation using Dimethyl Carbonate (DMC)[6]
This method uses a greener, less toxic reagent and is suitable for synthesizing N-methylated heterocyclic compounds.
-
Reaction Setup: In a suitable pressure reactor (autoclave), add the N-heterocyclic compound (1H-imidazole-2-carbonitrile) and dimethyl carbonate. The molar ratio can be optimized, but an excess of DMC is common.
-
Inerting: Seal the reactor and perform gas replacement with an inert gas like nitrogen to remove air.
-
Heating and Pressurization: Heat the reaction mixture to a temperature between 80-250 °C. The pressure will build to 0.3-8.0 MPa.[6] Maintain these conditions with stirring.
-
Reaction Time: The reaction time will vary depending on the substrate and temperature. Monitor the reaction's progress if possible.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully reduce the pressure.
-
Purification: Transfer the reaction mother liquor and rectify it under reduced pressure to isolate the methylated product and recover unreacted dimethyl carbonate and the methanol byproduct.[6]
Visualizations
Experimental Workflow for N-Methylation
Caption: General workflow for the N-methylation of 1H-imidazole-2-carbonitrile.
Reagent Selection Logic
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Acetylation and Methylation: Comparing Two Essential Chemical Reactions - Reachem [reachemchemicals.com]
- 6. CN112321480B - Methylation synthesis method of N-heterocyclic compound - Google Patents [patents.google.com]
- 7. CN103086978B - A kind of method preparing 1-methylimidazole - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
1-Methyl-1H-imidazole-2-carbonitrile: A Comparative Guide for Kinase Inhibitor Scaffolding
For researchers and scientists in the field of drug discovery, the identification of novel molecular scaffolds that can be elaborated into potent and selective kinase inhibitors is a critical endeavor. The 1-methyl-1H-imidazole ring has emerged as a promising scaffold in this regard. This guide provides a comparative analysis of the potential of 1-Methyl-1H-imidazole-2-carbonitrile as a core structure for kinase inhibitors, supported by experimental data from closely related analogs and established inhibitor scaffolds.
Comparative Analysis of Kinase Inhibitory Potency
While specific inhibitory data for this compound is not extensively available in the public domain, analysis of structurally related compounds provides valuable insights into its potential. The following tables summarize the half-maximal inhibitory concentrations (IC50) for various imidazole-based inhibitors against a range of kinases, alongside data for other established kinase inhibitor scaffolds for comparison.
Table 1: Inhibitory Activity of 1-Methyl-1H-imidazole Derivatives Against Janus Kinase 2 (JAK2)
| Compound ID | Structure | JAK2 IC50 (µM) |
| Analog 13a | 1-methyl-1H-imidazole derivative | 0.003[1] |
| Analog 13d | 1-methyl-1H-imidazole derivative | 0.033[1] |
| Analog 13h | 1-methyl-1H-imidazole derivative | 0.012[1] |
| Analog 26 | 1-methyl-1H-imidazole derivative | 0.12[1] |
Note: The full structures of these proprietary compounds are not publicly disclosed, but they are based on a 1-methyl-1H-imidazole core.
Table 2: Comparative IC50 Values of Imidazole-Based Inhibitors and Other Scaffolds Against Various Kinases
| Scaffold/Compound | Target Kinase | IC50 (nM) |
| Imidazopyridine Derivative (13h) | TAK1 | 27[2][3] |
| Imidazoquinoxaline Derivative | Lck | <5[4] |
| (Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamide (KIM-161) | Src (cell-based) | 25 (related to parent)[5] |
| Axitinib (Indazole-based) | VEGFR2 | 0.2[6] |
| Pazopanib (Indazole-based) | VEGFR2 | 30[6] |
| Staurosporine (Indole-based) | Multiple Kinases | 39 (against TAK1)[7] |
Experimental Protocols
The validation of kinase inhibitors relies on robust biochemical and cellular assays. The following are detailed methodologies for key experiments typically cited in the evaluation of such compounds.
In Vitro Biochemical Kinase Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human kinase (e.g., JAK2)
-
Peptide substrate specific to the kinase
-
ATP
-
Test compound (e.g., this compound analog)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white opaque plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10-fold serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
2.5 µL of diluted test compound or DMSO (for control).
-
5 µL of a mixture containing the kinase and its specific peptide substrate in kinase assay buffer.
-
-
Initiation of Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (e.g., using Ba/F3 cells)
This assay assesses the ability of a compound to inhibit the proliferation of cells that are dependent on the target kinase for their growth and survival.
Materials:
-
Ba/F3 cell line engineered to express the target kinase.
-
Parental Ba/F3 cell line (as a control).
-
Appropriate cell culture medium (with and without IL-3).
-
Test compound.
-
96-well cell culture plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the engineered Ba/F3 cells in a 96-well plate in a medium lacking IL-3. Seed the parental Ba/F3 cells in a separate plate with a medium containing IL-3.
-
Compound Addition: Add a serial dilution of the test compound to the wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a CO₂ incubator.
-
Viability Measurement:
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Determine the concentration of the compound that causes 50% inhibition of cell growth (GI50) by plotting the percentage of proliferation inhibition against the compound concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by imidazole-based inhibitors and a general workflow for their validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and initial SAR of imidazoquinoxalines as inhibitors of the Src-family kinase p56(Lck) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Imidazole-Based TAK1 Inhibitors: A Guide for Researchers
A deep dive into the performance, selectivity, and experimental validation of leading imidazole-based inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), offering a comparative perspective for researchers and drug development professionals.
Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key serine/threonine kinase, has emerged as a critical node in inflammatory and cancer signaling pathways. Its role in activating downstream pathways such as NF-κB and MAPK makes it a compelling target for therapeutic intervention. A number of small molecule inhibitors have been developed to target TAK1, with imidazole-based scaffolds showing particular promise due to their potential for high potency and selectivity. This guide provides a comparative analysis of prominent imidazole-based TAK1 inhibitors — Takinib, HS-276, and a novel 2,4-1H-imidazole carboxamide — benchmarked against the well-characterized, non-imidazole covalent inhibitor 5Z-7-Oxozeaenol.
Comparative Performance of TAK1 Inhibitors
The efficacy of a kinase inhibitor is determined by its potency in inhibiting the target kinase and its selectivity against other kinases in the kinome. The following tables summarize the key quantitative data for the selected TAK1 inhibitors.
| Inhibitor | Scaffold | TAK1 IC50 (nM) | TAK1 Ki (nM) | Binding Mode | Key Selectivity Notes |
| Takinib | Aminobenzimidazole | 9.5[1][2] | - | Non-competitive, ATP-binding pocket[1] | >12-fold selective over IRAK4 (120 nM) and >40-fold over IRAK1 (390 nM)[1][2]. Weakly inhibits Src family kinases[3]. |
| HS-276 | Imidazole-based | 8.25[4] | 2.5[4][5][6] | ATP-competitive[7] | Highly selective with a kinase selectivity score (S[7]) of 0.037[7]. 3.6-fold more potent than the next most inhibited kinase, CLK2 (29 nM)[5]. |
| "Imidazole 22" | 2,4-1H-imidazole carboxamide | - | 55 (Kd) | Type I, ATP-binding pocket | Highly selective; in a 468-kinase panel at 10 µM, only 4 other kinases were inhibited by >65%[8]. |
| 5Z-7-Oxozeaenol | Resorcylic lactone | 65[9] | - | Covalent, irreversible[10] | Broad-spectrum inhibitor, targets at least 50 other kinases, including MEKs and PDGFRs[5][11]. |
Table 1: Biochemical Potency and Selectivity of TAK1 Inhibitors. This table provides a side-by-side comparison of the biochemical half-maximal inhibitory concentration (IC50), inhibition constant (Ki), binding mechanism, and key selectivity features of the discussed TAK1 inhibitors. "Imidazole 22" is a representative compound from a novel series of 2,4-1H-imidazole carboxamides.
| Inhibitor | Cell Line | Assay | IC50 (nM) | Notes |
| HS-276 | Human Macrophages (LPS-stimulated) | TNF, IL-6, IL-1β inhibition | 138, 201, 234[4][5] | Dose-dependent reduction of pro-inflammatory cytokines. |
| 5Z-7-Oxozeaenol | Cervical Cancer Cell Lines | Cell Proliferation | Varies by cell line | Sensitizes cervical cancer cells to doxorubicin-induced apoptosis[12]. |
Table 2: Cellular Efficacy of TAK1 Inhibitors. This table highlights the cellular activity of the inhibitors, demonstrating their ability to modulate inflammatory responses and cancer cell viability.
TAK1 Signaling Pathway and Inhibitor Mechanism of Action
TAK1 is a central mediator of signaling cascades initiated by pro-inflammatory cytokines like TNFα and IL-1β. Upon stimulation, TAK1 forms a complex with TAB1 and TAB2/3, leading to its autophosphorylation and activation. Activated TAK1 then phosphorylates and activates two major downstream pathways: the IKK complex (leading to NF-κB activation) and the MKKs (leading to p38 and JNK activation). These pathways culminate in the transcription of genes involved in inflammation, cell survival, and proliferation. Imidazole-based inhibitors like Takinib and HS-276 act by binding to the ATP pocket of TAK1, thereby preventing its kinase activity and blocking downstream signaling.
Figure 1: TAK1 Signaling Pathway. This diagram illustrates the central role of TAK1 in the TNFα signaling cascade, leading to the activation of NF-κB and MAPK pathways, and the mechanism of action of imidazole-based inhibitors.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize TAK1 inhibitors.
Biochemical Kinase Assay (LanthaScreen™)
This assay is used to determine the biochemical potency (IC50) of an inhibitor against the TAK1 kinase.
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the phosphorylation of a substrate by the kinase. Inhibition of the kinase results in a decrease in the FRET signal.
Materials:
-
Recombinant TAK1 enzyme
-
Fluorescein-labeled substrate peptide
-
Terbium-labeled anti-phospho-substrate antibody
-
ATP
-
Test inhibitor (e.g., Takinib, HS-276)
-
Assay buffer
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate, add the TAK1 enzyme, the substrate peptide, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the terbium-labeled antibody.
-
Incubate to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible reader.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Kinome-wide Selectivity Profiling (KINOMEscan™)
This assay assesses the selectivity of an inhibitor by screening it against a large panel of kinases.
Principle: A competition binding assay where the test inhibitor competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.
Procedure:
-
DNA-tagged kinases are incubated with an immobilized ligand and the test inhibitor at a fixed concentration (e.g., 10 µM).
-
After incubation, the unbound kinases are washed away.
-
The amount of kinase remaining bound to the solid support is quantified using qPCR.
-
The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding of the inhibitor to the kinase.
Figure 2: Biochemical Kinase Assay Workflow. This diagram outlines the key steps involved in a typical in vitro kinase assay to determine the inhibitory potency of a compound.
Cellular Assays for Cytokine Inhibition
These assays measure the ability of an inhibitor to block the production and secretion of pro-inflammatory cytokines in cells.
Principle: Cells (e.g., human peripheral blood mononuclear cells or macrophage cell lines) are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the test inhibitor. The concentration of cytokines in the cell culture supernatant is then measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
Procedure:
-
Plate cells in a multi-well plate.
-
Pre-treat the cells with various concentrations of the test inhibitor.
-
Stimulate the cells with LPS.
-
Incubate for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines (e.g., TNFα, IL-6, IL-1β) using a suitable immunoassay.
-
Calculate the IC50 for the inhibition of each cytokine.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to assess the phosphorylation status of key proteins in the TAK1 signaling pathway, providing a direct measure of the inhibitor's effect on intracellular signaling.
Procedure:
-
Treat cells with the inhibitor and/or a stimulant (e.g., TNFα).
-
Lyse the cells to extract proteins.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of proteins of interest (e.g., phospho-p38, total-p38, phospho-IκBα, total-IκBα).
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and visualize the protein bands.
Conclusion
The comparative analysis of imidazole-based TAK1 inhibitors reveals a class of compounds with high potency and selectivity. Takinib and its orally bioavailable analog, HS-276, demonstrate excellent biochemical potency and a favorable selectivity profile, translating to effective inhibition of pro-inflammatory cytokine production in cellular models. The novel 2,4-1H-imidazole carboxamide scaffold also shows great promise for developing highly selective TAK1 inhibitors. In contrast, while 5Z-7-Oxozeaenol is a potent TAK1 inhibitor, its broad kinase-selectivity profile necessitates careful interpretation of experimental results. The data and protocols presented in this guide provide a valuable resource for researchers in the field, facilitating the selection and evaluation of appropriate tools for investigating TAK1 biology and advancing the development of novel therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Takinib | Cell Signaling Technology [cellsignal.com]
- 3. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. JCI Insight - Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis [insight.jci.org]
- 8. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 12. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes cervical cancer to doxorubicin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
in-silico and in-vitro validation of imidazole derivatives as sirtuin inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of imidazole derivatives as sirtuin inhibitors, supported by in-silico and in-vitro experimental data. The following sections detail the performance of these compounds, outline experimental methodologies, and visualize key processes and pathways.
Sirtuins, a class of NAD+-dependent histone deacetylases, are critical regulators of numerous cellular processes, including gene expression, metabolism, and DNA repair. Their dysregulation is implicated in various diseases, making them a compelling target for therapeutic intervention. Imidazole derivatives have emerged as a promising class of molecules for modulating sirtuin activity. This guide evaluates their potential as sirtuin inhibitors through a comprehensive analysis of available data.
Performance Comparison of Imidazole Derivatives
The inhibitory potential of various imidazole derivatives against sirtuin isoforms has been evaluated through both computational and experimental approaches. The data presented below summarizes the findings from in-silico molecular docking studies, in-vitro biochemical assays, and cell-based viability assays.
In-Silico Molecular Docking Analysis
Molecular docking simulations predict the binding affinity and interaction between a ligand and a target protein. The following table details the Glide GScore, a measure of binding affinity, for the imidazole derivative Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate against several sirtuin isoforms. A more negative score indicates a stronger predicted binding affinity.
Table 1: In-Silico Docking Scores of Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate against Sirtuin Isoforms
| Sirtuin Isoform | PDB ID | Glide GScore (kcal/mol) |
| SIRT1 | 4I5I | -7.807 |
| SIRT2 | 4RMH | -8.835 |
| SIRT3 | 4JSR | -5.451 |
| SIRT5 | 6LJK | -5.112 |
| SIRT6 | 3K35 | -6.544 |
| SIRT7 | 5IQZ | -5.616 |
Data sourced from a 2023 study on the in-silico and in-vitro validation of imidazole derivatives as potential sirtuin inhibitors.[1]
In-Vitro Biochemical Inhibition
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified sirtuin protein. The following table presents the percentage of SIRT1 inhibition by a series of imidazole derivatives at a concentration of 20 µM.
Table 2: In-Vitro SIRT1 Inhibition by Imidazole Derivatives
| Compound ID | Inhibition of SIRT1 at 20 µM (%) |
| 6a | 92.8 ± 0.8 |
| 7a | 99.6 ± 0.2 |
| 8b | 100.8 ± 1.2 |
| 9a | 76.2 ± 3.3 |
Compounds 7a and 8b demonstrated almost complete inhibition of SIRT1 enzymatic activity.[2] Data sourced from a study on imidazole derivatives as potent inhibitors of sirtuin-1.[2]
Cell-Based Inhibitory Activity
Cell-based assays assess the effect of a compound on cell viability, which can be an indicator of its biological activity. The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in a cell-based assay. The following table shows the IC50 values for Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate in two non-small cell lung cancer (NSCLC) cell lines.
Table 3: Cell Viability IC50 Values of Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate
| Cell Line | IC50 (µM) |
| A549 | 250 |
| NCI-H460 | 300 |
Data sourced from a 2024 study on the ameliorative inhibition of sirtuin 6 by an imidazole derivative.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections provide overviews of the key experimental protocols used in the evaluation of imidazole derivatives as sirtuin inhibitors.
In-Silico Molecular Docking Protocol
-
Protein Preparation: The three-dimensional crystal structures of the sirtuin isoforms (e.g., SIRT1, SIRT2, SIRT6) are obtained from the Protein Data Bank (PDB). The structures are prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges and bond orders.
-
Ligand Preparation: The 3D structures of the imidazole derivatives are generated and optimized for their energetic properties.
-
Grid Generation: A docking grid is defined around the active site of each sirtuin to specify the region for the ligand to bind.
-
Molecular Docking: Docking is performed using software such as Glide. The program systematically searches for the optimal binding pose of the ligand within the defined grid and scores the poses based on their predicted binding affinity.
-
Analysis: The docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to predict the inhibitory potential of the compounds.
In-Vitro Fluorometric Sirtuin Activity Assay Protocol
This assay measures the deacetylation of a fluorogenic substrate by a sirtuin enzyme.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Prepare stock solutions of the fluorogenic sirtuin substrate (e.g., a peptide with an acetylated lysine and a fluorescent reporter), NAD+, and the imidazole derivative inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a solution of the developer, which is a protease that cleaves the deacetylated substrate to release the fluorescent signal.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, the sirtuin enzyme, and the imidazole derivative at various concentrations.
-
Initiate the reaction by adding NAD+ and the fluorogenic substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and initiate signal development by adding the developer solution.
-
Incubate at room temperature for a specified time (e.g., 15-30 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the imidazole derivative relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Western Blot Protocol for Sirtuin Expression
Western blotting is used to detect and quantify the levels of specific proteins in a sample.
-
Cell Culture and Treatment: Culture cells (e.g., A549, NCI-H460) and treat them with the imidazole derivative at its IC50 concentration for a specified duration (e.g., 24 hours).
-
Protein Extraction: Lyse the cells to extract total protein. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the sirtuin of interest (e.g., anti-SIRT1, anti-SIRT6) overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control protein (e.g., β-actin or GAPDH) to determine the relative changes in sirtuin protein expression.
Visualizing the Science
Diagrams are provided below to illustrate the workflows and biological pathways central to the validation of imidazole derivatives as sirtuin inhibitors.
References
- 1. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. functmaterials.org.ua [functmaterials.org.ua]
- 3. Ameliorative inhibition of sirtuin 6 by imidazole derivative triggers oxidative stress-mediated apoptosis associated with Nrf2/Keap1 signaling in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ameliorative inhibition of sirtuin 6 by imidazole derivative triggers oxidative stress-mediated apoptosis associated with Nrf2/Keap1 signaling in non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1-Methyl-1H-imidazole Analogs as Kinase Inhibitors
The 1-methyl-1H-imidazole scaffold is a valuable pharmacophore in modern medicinal chemistry, serving as a core structural component in the design of various therapeutic agents.[1][2] Its utility is particularly highlighted in the development of potent and selective kinase inhibitors, which are crucial in the treatment of diseases like cancer and inflammatory conditions. This guide provides a comparative analysis of 1-Methyl-1H-imidazole analogs, focusing on their structure-activity relationships (SAR) as inhibitors of Janus Kinase 2 (JAK2), a key therapeutic target in myeloproliferative neoplasms and inflammatory diseases.[1]
The imidazole ring's nitrogen atoms are adept at forming critical hydrogen bond interactions with the hinge region of kinase domains, a common and effective strategy in designing kinase inhibitors.[1] This guide summarizes quantitative biological data, details experimental protocols for key assays, and visualizes the targeted signaling pathway to provide a comprehensive resource for researchers and drug development professionals.
Quantitative Biological Data
The following table summarizes the in vitro and cellular potency of a selection of 1-methyl-1H-imidazole derivatives against JAK family kinases. The data highlights how modifications to the core structure influence inhibitory activity and selectivity.
| Compound ID | JAK1 IC50 (µM) | JAK2 IC50 (µM) | JAK3 IC50 (µM) | TYK2 IC50 (µM) | Ba/F3-TEL-JAK2 Cellular IC50 (µM) | UKE-1 Cellular IC50 (µM) |
| 19a | 0.025 | 0.003 | 0.430 | 0.020 | 0.034 | 0.028 |
| 13a | - | 0.003 | - | - | 0.034 | - |
| 13d | - | 0.033 | - | - | - | - |
| 13h | - | 0.012 | - | - | - | - |
| 26 | - | 0.12 | - | - | - | - |
| AZD1480 | 0.004 | 0.002 | 0.750 | 0.004 | 0.003 | 0.003 |
| Data extracted from "Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors".[1] | ||||||
| AZD1480 is included as a reference compound. |
The SAR data indicates that the 1-methyl-1H-imidazole moiety is a key feature for potent JAK2 inhibition. Compound 19a emerges as a highly potent and orally bioavailable JAK2 inhibitor, demonstrating excellent potency at both the enzymatic and cellular levels.[1] The variation in IC50 values among the analogs (13a , 13d , 13h , and 26 ) underscores the sensitivity of the target binding to substitutions on the imidazole core, a crucial aspect for guiding further optimization.[2]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the synthesis and biological evaluation of the 1-methyl-1H-imidazole analogs.
General Synthesis of 1-Methyl-1H-imidazole Derivatives[2]
A common synthetic route for this class of compounds involves a Suzuki coupling reaction:
-
Reaction Setup : In an inert atmosphere (e.g., nitrogen or argon), dissolve the functionalized 1-methyl-1H-imidazole core and the appropriate aryl or heteroaryl coupling partner in a solvent system, typically a mixture of toluene, ethanol, and water.
-
Reagents : Add a palladium catalyst, such as Pd(PPh3)4, and a base, for instance, Na2CO3.
-
Reaction Conditions : Heat the mixture to a suitable temperature (e.g., 110°C) and stir for several hours.
-
Monitoring : Track the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification : Upon completion, the reaction mixture is worked up, and the crude product is purified by a suitable method, such as column chromatography, to yield the desired 1-methyl-1H-imidazole derivative.
In Vitro JAK2 Enzyme Inhibition Assay[2]
The inhibitory activity of the synthesized compounds against the JAK2 enzyme is commonly determined using a fluorescence resonance energy transfer (FRET)-based assay.
-
Assay Principle : The assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the JAK2 enzyme. The phosphorylation event is detected by a change in the FRET signal.
-
Reagents : The assay typically includes the JAK2 enzyme, a substrate peptide labeled with a FRET pair, and ATP.
-
Procedure :
-
Add the test compounds at varying concentrations to the wells of a microplate.
-
Introduce the JAK2 enzyme, the FRET-labeled substrate peptide, and ATP to initiate the enzymatic reaction.
-
Incubate the plate at a controlled temperature for a specific period.
-
-
Data Acquisition : Measure the FRET signal using a suitable plate reader.
-
Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the targeted JAK/STAT signaling pathway and a general experimental workflow for the synthesis and evaluation of 1-methyl-1H-imidazole-based JAK2 inhibitors.
Caption: The JAK/STAT signaling pathway and the inhibitory action of 1-methyl-1H-imidazole analogs.
Caption: General experimental workflow for the synthesis and evaluation of novel JAK2 inhibitors.
References
Unveiling the Anticancer Potential of Substituted Imidazoles: A Comparative Efficacy Guide
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with enhanced efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic compounds, substituted imidazoles have emerged as a promising class of molecules, demonstrating significant cytotoxic effects against a range of cancer cell lines. This guide provides a comprehensive comparison of the efficacy of various substituted imidazoles, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action and experimental workflows.
The unique structural properties of the imidazole ring, including its ability to participate in hydrogen bonding and coordinate with metal ions, allow it to interact with a wide array of biological targets.[1] This versatility has led to the development of numerous imidazole derivatives that exhibit anticancer activities through diverse mechanisms, such as the inhibition of crucial enzymes like kinases and histone deacetylases, disruption of microtubule polymerization, and induction of apoptosis.[1][2]
Comparative Efficacy of Substituted Imidazoles
The following tables summarize the in vitro cytotoxic activity of several substituted imidazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, with lower values indicating greater efficacy.
| Compound | Cancer Cell Line | IC50 (µM) | Target/Mechanism of Action |
| Tubulin Polymerization Inhibitors | |||
| BZML (13) | SW480 (Colorectal) | 0.0274 | Tubulin Polymerization Inhibition, DNA Damage |
| BZML (13) | HCT116 (Colorectal) | 0.0231 | Tubulin Polymerization Inhibition, DNA Damage |
| BZML (13) | Caco-2 (Colorectal) | 0.0331 | Tubulin Polymerization Inhibition, DNA Damage |
| Imidazopyridine-triazole conjugate (14) | A549 (Lung) | 0.51 | Tubulin Polymerization Inhibition |
| Imidazopyridine-triazole conjugate (15) | A549 (Lung) | 0.63 | Tubulin Polymerization Inhibition |
| Benzimidazole-cinnamide derivative (21) | A549 (Lung) | 0.29 | Tubulin Polymerization Inhibition |
| Benzimidazole sulfonamide (22) | A549 (Lung) | 0.15 | Not specified |
| Benzimidazole sulfonamide (22) | HeLa (Cervical) | 0.21 | Not specified |
| Benzimidazole sulfonamide (22) | HepG2 (Liver) | 0.33 | Not specified |
| Benzimidazole sulfonamide (22) | MCF-7 (Breast) | 0.17 | Not specified |
| Kinase Inhibitors | |||
| 2-phenyl benzimidazole derivative (35) | MCF-7 (Breast) | 3.37 | VEGFR-2 Inhibition |
| 2-phenyl benzimidazole derivative (36) | MCF-7 (Breast) | 6.30 | VEGFR-2 Inhibition |
| Substituted xanthine derivative (43) | MCF-7 (Breast) | 0.8 | EGFR Inhibition |
| Substituted xanthine derivative (43) | PANC-1 (Pancreatic) | ≤ 1.7 | EGFR Inhibition |
| Substituted xanthine derivative (43) | HT29 (Colon) | ≤ 1.7 | EGFR Inhibition |
| Substituted xanthine derivative (43) | A549 (Lung) | ≤ 1.7 | EGFR Inhibition |
| Purine derivative (47) | A549 (Lung) | 2.29 | EGFR Inhibition |
| Purine derivative (49) | Various | 1.98 - 4.07 | EGFR Inhibition |
| Other/Multiple Mechanisms | |||
| Imidazole-1,2,4-oxadiazole-piperazine hybrid | Various | Potent | Not specified |
| Imidazolone derivatives | Various | Potent | Checkpoint kinases 1 and 2 Inhibition |
| Imidazo[1,2‐a]pyridine Triazole Hybrid | Various | Potent | Apoptotic Antitumor Agents |
| NSC 771432 | A549 (Lung) | Significant | G2/M Arrest, Apoptosis, Senescence |
| Kim-111 | T24 (Urothelial) | 67.29 | Not specified |
| Kim-161 | T24 (Urothelial) | 56.11 | Not specified |
Table 1: Comparative IC50 values of various substituted imidazoles in different cancer cell lines. Data compiled from multiple sources.[1][3][4]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[5]
-
Compound Treatment: Add various concentrations of the substituted imidazole compounds to the wells.
-
MTT Addition: After the desired incubation period (typically 24-72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[5]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[5]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[5]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Protocol:
-
Cell Harvesting: After treatment with the imidazole compounds, harvest the cells. For adherent cells, use a dissociation agent like trypsin.[7]
-
Washing: Wash the cells twice with PBS.[6]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[8]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[8]
-
Incubation: Incubate for 10-15 minutes at room temperature in the dark.[8]
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; and late apoptotic or necrotic cells are both Annexin V and PI positive.[6]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.
Protocol:
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol, adding it dropwise to the cell pellet while vortexing. Fix for at least 30 minutes on ice.[9]
-
Washing: Wash the fixed cells twice with PBS.[9]
-
RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A to remove RNA.[9]
-
PI Staining: Add PI staining solution to the cells.[9]
-
Incubation: Incubate for 5 to 10 minutes at room temperature.[9]
-
Analysis: Analyze the samples by flow cytometry. The DNA content allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by substituted imidazoles and the workflows of the described experimental assays.
Caption: Experimental workflow for evaluating the efficacy of substituted imidazoles.
Caption: Key signaling pathways targeted by anticancer substituted imidazoles.
Conclusion
Substituted imidazoles represent a versatile and potent class of anticancer compounds. The data presented in this guide highlight their efficacy against a diverse range of cancer cell lines, operating through various mechanisms of action. The detailed experimental protocols and visual diagrams provide a solid foundation for researchers to further explore the therapeutic potential of these promising molecules. Future research should continue to focus on optimizing the structure of imidazole derivatives to enhance their selectivity for cancer cells and minimize off-target effects, ultimately paving the way for their clinical application in cancer therapy.
References
- 1. vet.cornell.edu [vet.cornell.edu]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 4. bio-protocol.org [bio-protocol.org]
- 5. atcc.org [atcc.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. ucl.ac.uk [ucl.ac.uk]
A Comparative Guide to Analytical Methods for the Quantification of 1-Methyl-1H-imidazole-2-carbonitrile
For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities such as 1-Methyl-1H-imidazole-2-carbonitrile is a critical step in the development pipeline. The validation of analytical methods ensures the reliability, reproducibility, and accuracy of the obtained quantitative data. This guide provides an objective comparison of common analytical techniques applicable to the quantification of small imidazole derivatives, offering a framework for establishing a validated method for this compound.
While specific validated methods for this compound are not extensively documented in publicly available literature, the principles and techniques used for other imidazole derivatives are directly transferable. The most prominent and suitable methods for the quantification of such small, polar molecules include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[1]
Comparison of Analytical Techniques
The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, LC-MS, and GC-MS for the analysis of small imidazole compounds.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Separation based on polarity, detection by UV absorbance.[2] | Separation by polarity, detection by mass-to-charge ratio.[3][4] | Separation based on volatility and polarity, detection by mass-to-charge ratio.[2][5] |
| Specificity | Moderate (based on retention time and UV spectrum).[2] | High (based on retention time and specific mass transitions).[3] | High (based on retention time and mass spectrum).[5] |
| Sensitivity (LOD/LOQ) | Generally in the µg/mL to high ng/mL range.[6] | High, often in the low ng/mL to pg/mL range.[4] | High, typically in the ng/mL to pg/mL range.[5] |
| Sample Volatility | Not required; suitable for non-volatile and thermally labile compounds.[2] | Not required.[3] | Required; derivatization may be necessary for polar, non-volatile compounds.[5] |
| Matrix Effects | Can be significant, requiring careful sample preparation. | Can be significant (ion suppression/enhancement), often mitigated with internal standards.[3] | Can be present, but often less severe for volatile analytes after cleanup. |
| Instrumentation Cost | Relatively low. | High. | Moderate to high. |
| Ease of Use | Relatively simple and routine. | More complex, requires specialized expertise. | Moderately complex. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are generalized protocols for HPLC-UV, LC-MS/MS, and GC-MS that can be adapted and optimized for the quantification of this compound.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely accessible technique for the quantification of compounds with a UV chromophore.
Sample Preparation:
-
Accurately weigh a portion of the sample.
-
Disperse the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Use sonication or vortexing to ensure complete dissolution.
-
Filter the solution through a 0.45 µm filter before injection.[1]
HPLC Conditions:
-
Column: A reversed-phase C18 or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for polar imidazole compounds.[7][8]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[4][8] The pH of the mobile phase should be controlled to ensure consistent ionization and retention of the analyte.[8]
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) for reproducibility.
-
Injection Volume: 5 - 20 µL.[1]
-
UV Detection: At the wavelength of maximum absorbance (λmax) of this compound.
Quantification: A calibration curve is constructed by plotting the peak area of the analyte against a series of known concentrations of a reference standard. The concentration of the analyte in the sample is then determined from this curve.[1]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices.
Sample Preparation:
-
Sample extraction can be performed using solid-phase extraction (SPE) for cleanup and concentration, especially for complex matrices like biological fluids.[3]
-
An internal standard (ideally an isotope-labeled version of the analyte) should be added at the beginning of the sample preparation process to correct for matrix effects and variations in recovery.[3]
LC Conditions: Similar to HPLC-UV, but with MS-compatible mobile phase additives like formic acid or acetic acid instead of non-volatile buffers like phosphate.[4]
MS/MS Conditions:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
-
Optimization: The MS parameters, including collision energy and fragmentor voltage, must be optimized for the specific analyte to achieve the best signal intensity.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For polar compounds like imidazoles, derivatization is often necessary to increase their volatility.
Sample Preparation and Derivatization:
-
The analyte is extracted from the sample matrix using a suitable organic solvent.
-
A derivatization agent (e.g., isobutyl chloroformate) is added to the extracted analyte to create a more volatile derivative.[5] The reaction conditions (temperature, time, pH) need to be optimized.[5]
GC-MS Conditions:
-
Injector: Split/splitless inlet.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.[2]
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
MS Ion Source Temperature: Typically 230-250 °C.[2]
-
Mass Range: Scanned over a relevant mass-to-charge ratio (m/z) range.[2]
Quantification: Similar to LC-MS/MS, quantification is typically performed using an internal standard and a calibration curve based on the peak areas of the derivatized analyte.
Method Validation Workflow
The validation of an analytical method is essential to ensure its suitability for its intended purpose.[9] The International Council for Harmonisation (ICH) guidelines provide a framework for validating analytical procedures.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 6. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. researchgate.net [researchgate.net]
- 9. jespublication.com [jespublication.com]
cross-reactivity and selectivity profiling of 1-Methyl-1H-imidazole-2-carbonitrile based inhibitors
For researchers, scientists, and drug development professionals, the pursuit of selective kinase inhibitors is a critical endeavor in the quest for safer and more effective therapeutics. This guide offers a comparative analysis of inhibitors targeting Tyrosine Kinase 2 (TYK2), a key player in autoimmune and inflammatory diseases. While this guide aims to provide a broad overview, a comprehensive search of publicly available scientific literature and databases did not yield specific cross-reactivity and selectivity profiling data for inhibitors based on the 1-Methyl-1H-imidazole-2-carbonitrile scaffold. Therefore, this guide will focus on a comparative analysis of well-characterized TYK2 inhibitors with diverse scaffolds and mechanisms of action, providing a valuable resource for researchers in the field.
The Significance of TYK2 Inhibition
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family, which plays a crucial role in cytokine signaling pathways that are central to the immune system.[1][2] Dysregulation of TYK2-mediated signaling is implicated in the pathophysiology of numerous autoimmune and inflammatory conditions, including psoriasis, psoriatic arthritis, and inflammatory bowel disease.[3] Consequently, TYK2 has emerged as a promising therapeutic target. The development of selective TYK2 inhibitors aims to modulate the immune response with greater precision than broader-spectrum JAK inhibitors, potentially leading to improved safety profiles.[2][4]
Comparative Selectivity Profiling of TYK2 Inhibitors
The selectivity of a kinase inhibitor is a paramount determinant of its therapeutic index. This section provides a head-to-head comparison of the in vitro potency and selectivity of three clinical-stage TYK2 inhibitors: Deucravacitinib (BMS-986165), Brepocitinib (PF-06700841), and Ropsacitinib (PF-06826647). The data, summarized in the table below, showcases their inhibitory activities against the four members of the JAK family.
| Compound | Target | Mechanism of Action | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Selectivity over JAK1 | Selectivity over JAK2 | Selectivity over JAK3 |
| Deucravacitinib (BMS-986165) | TYK2 | Allosteric (JH2 domain) | 0.2[4] | >10,000[4] | >10,000[4] | >10,000[4] | >50,000-fold | >50,000-fold | >50,000-fold |
| Brepocitinib (PF-06700841) | TYK2/JAK1 | ATP-competitive (JH1 domain) | 23[5] | 17[5] | 77[5] | >6000[6] | ~0.7-fold | ~3.3-fold | >260-fold |
| Ropsacitinib (PF-06826647) | TYK2 | ATP-competitive (JH1 domain) | 17[7] | 383[7] | 74[7] | - | ~22.5-fold | ~4.4-fold | - |
Key Observations:
-
Deucravacitinib exhibits exceptional selectivity for TYK2 by employing an allosteric mechanism that targets the regulatory pseudokinase (JH2) domain, which is less conserved among the JAK family members.[2][4] This results in minimal inhibition of JAK1, JAK2, and JAK3, which may contribute to a favorable safety profile.[2][4]
-
Brepocitinib is a dual inhibitor of TYK2 and JAK1, with comparable potency against both kinases.[5][6] Its ATP-competitive nature, targeting the highly conserved catalytic (JH1) domain, results in less selectivity against JAK2.[6]
-
Ropsacitinib also functions as an ATP-competitive inhibitor targeting the JH1 domain and shows good potency for TYK2.[7][8] It demonstrates moderate selectivity over JAK1 and lower selectivity over JAK2.[7]
Experimental Methodologies
The determination of kinase inhibitor selectivity and cross-reactivity relies on a suite of robust experimental protocols. Below are detailed methodologies for key assays cited in this guide.
Biochemical Kinase Assays (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinase enzymes.
Principle: These assays measure the enzymatic activity of a kinase by quantifying the phosphorylation of a substrate. The reduction in kinase activity in the presence of an inhibitor is used to determine its potency.
Methodology:
-
Reaction Setup: Purified recombinant human kinases (e.g., TYK2, JAK1, JAK2, JAK3) are incubated with a specific peptide or protein substrate and adenosine triphosphate (ATP) in a reaction buffer.
-
Inhibitor Addition: The test compound is added in a range of concentrations to generate a dose-response curve.
-
Detection: The extent of substrate phosphorylation is measured. Common detection methods include:
-
Radiometric Assays: Utilizing [γ-³²P]ATP or [γ-³³P]ATP, where the incorporation of the radiolabel into the substrate is quantified.[9]
-
Luminescence-based Assays: Measuring the amount of ATP remaining after the kinase reaction using a luciferase-luciferin system (e.g., ADP-Glo™).[1]
-
Fluorescence-based Assays: Employing fluorescently labeled substrates or antibodies to detect phosphorylation.[10]
-
-
Data Analysis: The data is plotted as percent inhibition versus inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.
Cellular Phosphorylation Assays
Objective: To assess the ability of an inhibitor to block cytokine-induced signaling pathways in a cellular context.
Principle: These assays measure the phosphorylation of downstream signaling proteins (e.g., STATs) in response to cytokine stimulation of specific JAK pathways.
Methodology:
-
Cell Treatment: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are pre-incubated with various concentrations of the test inhibitor.
-
Cytokine Stimulation: Specific cytokines are added to activate different JAK-STAT pathways:
-
Cell Lysis and Detection: Cells are lysed, and the levels of phosphorylated STAT proteins are quantified using methods such as:
-
Flow Cytometry (Phosflow): Cells are stained with fluorescently labeled antibodies specific for phosphorylated STAT proteins.
-
Western Blotting: Cell lysates are separated by SDS-PAGE, and phosphorylated proteins are detected using specific antibodies.
-
ELISA: A quantitative immunoassay to measure the levels of phosphorylated proteins.
-
-
Data Analysis: The IC50 values are determined by plotting the inhibition of STAT phosphorylation against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of an inhibitor to its target protein within intact cells.
Principle: The binding of a ligand (inhibitor) can stabilize its target protein, leading to an increase in the protein's melting temperature (Tm). This thermal shift is a direct measure of target engagement.[11]
Methodology:
-
Cell Treatment: Intact cells are incubated with the test compound or vehicle control.
-
Heat Challenge: The treated cells are heated to a range of temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: The amount of soluble target protein remaining at each temperature is quantified by methods such as:
-
Western Blotting: For specific detection of the target protein.
-
Mass Spectrometry: For proteome-wide analysis.
-
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the inhibitor indicates target engagement. Isothermal dose-response experiments can also be performed at a fixed temperature to determine the potency of target engagement.
Visualizing Signaling Pathways and Experimental Workflows
To further aid in the understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate the TYK2 signaling pathway and a general workflow for kinase inhibitor selectivity profiling.
Caption: TYK2 Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. protocols.io [protocols.io]
- 11. peerj.com [peerj.com]
A Comparative Analysis of the Physicochemical Properties of 1-Methyl-1H-imidazole-4-carbonitrile and its 5-carbonitrile Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the physicochemical properties of two isomeric compounds: 1-Methyl-1H-imidazole-4-carbonitrile and 1-Methyl-1H-imidazole-5-carbonitrile. Understanding the distinct properties of these isomers is crucial for their application in medicinal chemistry and drug development, particularly as building blocks for targeted therapies. This document summarizes available experimental data, provides detailed experimental protocols for key physicochemical measurements, and visualizes the role of the 4-carbonitrile isomer in inhibiting the Janus Kinase 2 (JAK2) signaling pathway.
Physicochemical Properties Comparison
The following table summarizes the available physicochemical data for 1-Methyl-1H-imidazole-4-carbonitrile and 1-Methyl-1H-imidazole-5-carbonitrile. It is important to note that experimentally determined data for the 4-carbonitrile isomer is limited in publicly available literature.
| Property | 1-Methyl-1H-imidazole-4-carbonitrile | 1-Methyl-1H-imidazole-5-carbonitrile |
| Molecular Formula | C₅H₅N₃ | C₅H₅N₃ |
| Molecular Weight | 107.11 g/mol | 107.11 g/mol |
| Melting Point | Data not available | 55 °C |
| Boiling Point | Data not available | 65-70 °C at 0.4 Torr |
| pKa (Predicted) | Data not available | 3.03 ± 0.10 |
| LogP (Calculated) | Data not available | -0.77 |
| Vapor Pressure (Calculated) | Data not available | 0.000476 mmHg at 25°C |
| Polar Surface Area (Calculated) | Data not available | 41.61 Ų |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature at which the solid sample transitions to a liquid phase.
Apparatus: Melting point apparatus, capillary tubes, thermometer, mortar and pestle.
Procedure:
-
A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely melts are recorded as the melting range.
Boiling Point Determination at Reduced Pressure
Objective: To determine the boiling point of a liquid at a pressure below atmospheric pressure, which is particularly useful for compounds that decompose at their atmospheric boiling point.
Apparatus: Distillation apparatus with a vacuum connection, manometer, vacuum pump, heating mantle, thermometer.
Procedure:
-
The liquid sample is placed in a distillation flask.
-
The apparatus is assembled, ensuring all joints are properly sealed.
-
The system is evacuated to the desired pressure, which is monitored by a manometer.
-
The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.
pKa Determination by UV-Vis Spectroscopy
Objective: To determine the acid dissociation constant (pKa) of a compound by measuring changes in its UV-Vis absorbance at different pH values.
Apparatus: UV-Vis spectrophotometer, pH meter, quartz cuvettes, buffer solutions of varying pH.
Procedure:
-
A stock solution of the compound is prepared in a suitable solvent.
-
A series of solutions are prepared by diluting the stock solution in buffer solutions of known pH.
-
The UV-Vis spectrum of each solution is recorded.
-
The absorbance at a wavelength where the protonated and deprotonated species have different absorptivities is plotted against pH.
-
The pKa is determined from the inflection point of the resulting sigmoidal curve.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the concentration of a saturated solution of a compound in water at a specific temperature.
Apparatus: Shaking incubator or wrist-action shaker, centrifuge, analytical balance, volumetric flasks, appropriate analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer).
Procedure:
-
An excess amount of the solid compound is added to a known volume of water in a flask.
-
The flask is sealed and agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then centrifuged or filtered to separate the undissolved solid.
-
The concentration of the compound in the clear aqueous phase is determined using a suitable analytical method.
Visualization of Biological Activity
1-Methyl-1H-imidazole-4-carbonitrile has been identified as a key structural motif in the development of inhibitors for Janus Kinase 2 (JAK2), a crucial enzyme in cytokine signaling pathways. Dysregulation of the JAK/STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.
JAK/STAT Signaling Pathway Inhibition
The following diagram illustrates the canonical JAK/STAT signaling pathway and the point of inhibition by a molecule derived from 1-Methyl-1H-imidazole-4-carbonitrile.
Caption: Inhibition of the JAK/STAT signaling pathway by a 1-Methyl-1H-imidazole-4-carbonitrile derivative.
General Experimental Workflow for JAK2 Inhibitor Synthesis and Evaluation
The development of JAK2 inhibitors from 1-Methyl-1H-imidazole-4-carbonitrile involves a multi-step process from chemical synthesis to biological evaluation.
Caption: A generalized workflow for the development of JAK2 inhibitors.
Assessing the Drug-like Properties of 1-Methyl-1H-imidazole-2-carbonitrile Derivatives: A Comparative Guide
For researchers and scientists engaged in drug discovery, the evaluation of drug-like properties is a critical step in the progression of a new chemical series from a hit to a viable clinical candidate. This guide provides a framework for assessing the key physicochemical and absorption, distribution, metabolism, and excretion (ADME) properties of 1-Methyl-1H-imidazole-2-carbonitrile derivatives. Due to the limited availability of public experimental data for this specific class of compounds, this document presents a template for data comparison, detailed experimental protocols for generating such data, and visualizations of relevant workflows and potential biological pathways.
Data Presentation: A Comparative Overview of Drug-Like Properties
A systematic evaluation of drug-like properties allows for the direct comparison of derivatives within a chemical series, facilitating the identification of candidates with the most promising profiles. The following table illustrates how key experimental data for a hypothetical series of this compound derivatives should be structured.
| Compound ID | R-Group Substitution | LogP | Kinetic Solubility (μM) at pH 7.4 | Thermodynamic Solubility (μM) at pH 7.4 | Microsomal Stability (t½, min) (Human Liver Microsomes) |
| IMC-001 | H | 1.2 | 150 | 120 | >60 |
| IMC-002 | 4-Cl | 2.1 | 75 | 60 | 45 |
| IMC-003 | 4-OCH₃ | 1.5 | 120 | 100 | 55 |
| IMC-004 | 4-CF₃ | 2.5 | 50 | 40 | 30 |
Note: The data presented in this table is hypothetical and serves as an illustrative example for comparative purposes.
Experimental Protocols
Accurate and reproducible experimental data are the foundation of any drug discovery program. Below are detailed methodologies for the key assays required to assess the drug-like properties of this compound derivatives.
1. Lipophilicity Determination: Shake-Flask Method for LogP/LogD
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter that influences a compound's absorption, distribution, and overall pharmacokinetic profile. The shake-flask method is considered the gold standard for its determination.[1][2]
-
Principle: This method measures the equilibrium distribution of a compound between two immiscible liquid phases, typically n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).[1][2]
-
Procedure:
-
Prepare stock solutions of the test compounds, typically at 10 mM in dimethyl sulfoxide (DMSO).
-
Pre-saturate the n-octanol and PBS by mixing them together for at least 24 hours to ensure mutual saturation.[1]
-
Add a small volume of the compound's stock solution to a mixture of the pre-saturated n-octanol and PBS.
-
The mixture is shaken vigorously for a set period (e.g., 2 hours) to facilitate partitioning and then allowed to stand for a longer period (e.g., 16-24 hours) for the two phases to separate completely.[3]
-
Carefully separate the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
The LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[2]
-
2. Aqueous Solubility Determination
Aqueous solubility is a crucial property that affects a drug's dissolution rate and subsequent absorption. Both kinetic and thermodynamic solubility assays are valuable in different stages of drug discovery.
-
Kinetic Solubility Assay: This high-throughput method is often used in early discovery to quickly assess the solubility of compounds from a DMSO stock solution.[4][5][6]
-
Principle: A concentrated DMSO stock of the compound is added to an aqueous buffer, and the formation of a precipitate is monitored, often by turbidimetry (nephelometry) or by measuring the concentration of the dissolved compound after filtration.[5][6][7]
-
Procedure:
-
Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 20 mM).[4]
-
Add a small aliquot of the DMSO stock to a larger volume of aqueous buffer (e.g., PBS at pH 7.4) in a microplate well.[7]
-
The plate is shaken for a defined period (e.g., 2 hours) at a controlled temperature.[4][7]
-
The solubility can be determined by measuring the turbidity of the solution using a nephelometer or by filtering the solution to remove any precipitate and then quantifying the concentration of the dissolved compound in the filtrate via HPLC-UV or LC-MS/MS.[6]
-
-
-
Thermodynamic Solubility Assay: Considered the "gold standard," this method measures the solubility of a compound in its solid, crystalline form at equilibrium and is typically used for lead optimization.[5][6]
-
Principle: An excess of the solid compound is equilibrated with an aqueous buffer over an extended period until a saturated solution is formed.
-
Procedure:
-
Add an excess amount of the solid compound to a vial containing the aqueous buffer.
-
The vial is sealed and agitated (e.g., shaken or stirred) for an extended period (typically 24-72 hours) at a constant temperature to ensure equilibrium is reached.[5]
-
The resulting suspension is filtered to remove the undissolved solid.
-
The concentration of the compound in the clear filtrate is then determined by a suitable analytical method like HPLC-UV or LC-MS.
-
-
3. In Vitro Metabolic Stability: Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs), which are highly concentrated in liver microsomes.[8][9]
-
Principle: The rate of disappearance of a parent compound is monitored over time upon incubation with liver microsomes in the presence of necessary cofactors.
-
Procedure:
-
Prepare a solution of the test compound in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[9]
-
The compound is incubated with liver microsomes (from human or other species) at 37°C.[10]
-
The metabolic reaction is initiated by adding a cofactor, typically an NADPH-regenerating system.[8][10]
-
Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 45 minutes).[8]
-
The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile, which also precipitates the microsomal proteins.[9]
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
The half-life (t½) and intrinsic clearance (Clint) are then calculated from the rate of disappearance of the compound.[11]
-
Visualizing the Drug Discovery Workflow and Potential Mechanisms
Graphical representations are invaluable for understanding complex processes and relationships in drug discovery.
References
- 1. LogP / LogD shake-flask method [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 6. enamine.net [enamine.net]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. mercell.com [mercell.com]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-Methyl-1H-imidazole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 1-Methyl-1H-imidazole-2-carbonitrile. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is based on the known hazards of structurally similar compounds, including other isomers of 1-Methyl-1H-imidazole-carbonitrile and related imidazole derivatives. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific disposal protocols.
Immediate Safety and Hazard Information
Based on analogous compounds, this compound is anticipated to possess the following hazards:
-
Acute Toxicity: Harmful if swallowed and toxic in contact with skin.
-
Corrosivity: Causes severe skin burns and eye damage.
-
Reproductive Toxicity: May be suspected of damaging fertility or the unborn child.
Due to these potential hazards, this compound must be handled with extreme care, and all waste generated must be treated as hazardous.
Quantitative Hazard Data for Structurally Similar Compounds
The following table summarizes key hazard classifications for compounds structurally related to this compound. This data underscores the necessity of treating this chemical as hazardous waste.
| Hazard Classification | 1-Methyl-1H-imidazole-5-carbonitrile[1] | 1-Methylimidazole[2] | Imidazole |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Corrosive | Category 4 (Harmful if swallowed) |
| Acute Dermal Toxicity | Category 4 (Harmful in contact with skin) | Corrosive | - |
| Acute Inhalation Toxicity | Category 4 (Harmful if inhaled) | - | - |
| Skin Corrosion/Irritation | Data not available | Category 1B (Causes severe skin burns and eye damage) | Category 1B (Causes severe skin burns and eye damage) |
| Serious Eye Damage/Irritation | Data not available | Category 1 (Causes serious eye damage) | Category 1 (Causes serious eye damage) |
| Reproductive Toxicity | Data not available | - | Category 2 (Suspected of damaging fertility or the unborn child) |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A flame-retardant lab coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If significant aerosolization or dust is expected, a respirator may be necessary.
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent accidental chemical reactions.
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, sealable, and chemically compatible container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Also, note the concentration and date of accumulation.
Step 3: Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Step 4: Storage of Hazardous Waste
Store the hazardous waste container in a designated, secure area that is:
-
Well-ventilated.
-
Away from incompatible materials such as strong oxidizing agents.
-
Protected from extreme temperatures and direct sunlight.
Step 5: Final Disposal
-
Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Professional Disposal: Do not attempt to dispose of this chemical down the drain or in regular trash. It must be disposed of through a licensed hazardous waste disposal facility.
Experimental Workflow and Disposal Logic
The following diagrams illustrate the procedural flow for handling and disposing of this compound.
References
Personal protective equipment for handling 1-Methyl-1H-imidazole-2-carbonitrile
Essential Safety and Handling Guide for 1-Methyl-1H-imidazole-2-carbonitrile
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Based on related imidazole compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, and serious eye damage. Appropriate personal protective equipment is crucial to minimize exposure risks.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact. Gloves should be inspected before use and disposed of properly. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][2] If ventilation is inadequate, a NIOSH-approved respirator may be necessary. | Reduces the risk of inhaling dust or vapors. |
Safe Handling and Storage
Proper handling and storage procedures are vital to maintain the integrity of the chemical and ensure the safety of laboratory personnel.
Operational Plan:
-
Engineering Controls: Always work in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][2] Ensure that an emergency eyewash station and safety shower are readily accessible.[3]
-
Handling Practices: Avoid direct contact with the skin and eyes.[4] Do not breathe dust or vapors.[1] Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Keep away from incompatible materials such as strong oxidizing agents.[1][6]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material to contain the spill.
-
Clean-up: Carefully sweep or scoop up the material and place it in a suitable, labeled container for disposal.[4] Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.[5]
-
All waste must be disposed of in accordance with federal, state, and local environmental regulations.[3]
Experimental Workflow: Chemical Spill Response
Caption: Workflow for a safe and effective response to a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
